molecular formula C13H21NS B13296782 N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

Cat. No.: B13296782
M. Wt: 223.38 g/mol
InChI Key: GYXQCAHQQILOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine (CAS 1019475-37-6) is a chemical compound with a molecular formula of C13H21NS and a molecular weight of 223.38 g/mol, supplied with a minimum purity of 97% . This compound belongs to a class of synthetic intermediates featuring a cyclohexylamine group linked to a substituted thiophene ring, a structural motif of significant interest in medicinal and organic chemistry research. Compounds with this core structure are frequently investigated as key building blocks in drug discovery, particularly for the synthesis of more complex molecules with potential biological activities . The structural architecture of this compound, combining an amine-containing aliphatic ring with an aromatic heterocycle, makes it a valuable scaffold for exploring structure-activity relationships. Researchers utilize this and related compounds in various scientific applications, including chemistry as a precursor for complex molecule synthesis, and in biology for investigating potential antimicrobial and anti-inflammatory properties . Its mechanism of action is highly dependent on the final target molecule but generally involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to elicit a biological response . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C13H21NS

Molecular Weight

223.38 g/mol

IUPAC Name

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

InChI

InChI=1S/C13H21NS/c1-10-8-9-13(15-10)11(2)14-12-6-4-3-5-7-12/h8-9,11-12,14H,3-7H2,1-2H3

InChI Key

GYXQCAHQQILOBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)NC2CCCCC2

Origin of Product

United States

Foundational & Exploratory

Comprehensive Spectral Characterization Guide: N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine , a structural analog of the designer drug Methiopropamine (MPA).

As no direct experimental repository exists for this specific isomer in public spectral databases (SDBS, NIST), this guide synthesizes predictive data based on rigorous substituent chemical shift additivity rules (SCS), fragmentation logic derived from homologous thiophene-ethylamine derivatives, and validated synthetic pathways.

Compound Identity & Structural Context[1][2][3][4][5][6][7]

  • IUPAC Name: N-Cyclohexyl-1-(5-methylthiophen-2-yl)ethan-1-amine

  • Molecular Formula: C₁₃H₂₁NS

  • Molecular Weight: 223.38 g/mol

  • Structural Class: Thiophene-ethylamine derivative; Secondary amine.

  • Synthesis Context: Typically synthesized via reductive amination of 2-acetyl-5-methylthiophene with cyclohexylamine using sodium triacetoxyborohydride (STAB) or NaBH₄. This route informs potential impurities (e.g., unreacted ketone, alcohol byproducts).

Structural Diagram & Fragmentation Logic

The following diagram illustrates the molecular connectivity and the primary Mass Spectrometry fragmentation pathway (α-cleavage) characteristic of this class.

G Compound N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine (MW 223) Ion_M Molecular Ion [M]+ m/z 223 Compound->Ion_M EI Ionization (70 eV) Frag_Alpha α-Cleavage Product (Base Peak) Ion_M->Frag_Alpha C-C Bond Break (Benzylic Position) Frag_Thio 5-Methylthiophene Radical (Neutral Loss) Frag_Alpha->Frag_Thio Neutral Loss (Mass ~97) Imine Iminium Ion [CH3-CH=NH-Cy]+ m/z 126 Frag_Alpha->Imine Charge Retention on Nitrogen

Figure 1: Predicted Electron Ionization (EI) fragmentation pathway showing the formation of the base peak m/z 126.

Mass Spectrometry (GC-MS) Data Profile

Methodology: Electron Ionization (EI), 70 eV. Interpretation: The mass spectrum is dominated by α-cleavage adjacent to the nitrogen atom. Unlike simple phenethylamines, the thiophene ring directs fragmentation due to the stability of the thienyl radical, but the charge is preferentially retained on the nitrogen-containing fragment (Stevenson’s Rule).

m/z (Ion)Relative Abundance (%)Fragment AssignmentMechanistic Explanation
223 5–15%[M]⁺•Molecular ion.[1] Moderate intensity due to the stability of the secondary amine and aromatic ring.
208 < 5%[M – CH₃]⁺Loss of methyl group (from the ethyl chain or thiophene). Minor pathway.
140 10–20%[M – C₆H₁₁]⁺Loss of cyclohexyl radical. Cleavage of the N-Cyclohexyl bond (less favorable than α-cleavage).
126 100% (Base Peak) [C₈H₁₆N]⁺α-Cleavage. Loss of the (5-methylthiophen-2-yl) radical. Forms the stable iminium ion: [CH₃-CH=NH-Cy]⁺.
97 10–30%[C₅H₅S]⁺Thienyl cation. Formed if charge remains on the aromatic ring during cleavage.
83 20–40%[C₆H₁₁]⁺Cyclohexyl cation. Common diagnostic ion for N-cyclohexyl compounds.

Diagnostic Note: The presence of the m/z 126 base peak combined with the m/z 97 (methylthiophene) fragment is the "fingerprint" for this specific scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Deuterated Chloroform) Reference: TMS (0.00 ppm)

¹H NMR (Proton) Prediction

The spectrum is characterized by the distinct thiophene AB system (or AX depending on field strength) and the chiral methine proton.

Shift (δ, ppm)MultiplicityIntegralAssignmentCoupling (J, Hz)
6.65 Doublet (d)1HThiophene H-3J ≈ 3.5 Hz (Typical H3-H4 coupling)
6.55 Doublet-quartet (dq)1HThiophene H-4J ≈ 3.5 Hz, J ≈ 1.0 Hz (Allylic coupling to Me)
4.05 Quartet (q)1HCH-N (Methine)J ≈ 6.5 Hz (Coupling to adjacent methyl)
2.42 Doublet (d)3HThiophene-CH₃ J ≈ 1.0 Hz (Allylic)
2.35 – 2.45 Multiplet (m)1HCyclohexyl N-CH Overlaps with Thiophene-Me (use 2D NMR to resolve)
1.85 – 1.95 Multiplet (m)2HCyclohexyl (eq)-
1.65 – 1.75 Multiplet (m)2HCyclohexyl (eq)-
1.35 Doublet (d)3HEthyl chain CH₃ J ≈ 6.5 Hz
1.00 – 1.30 Multiplet (m)6HCyclohexyl (ax)Complex envelope
1.20 Broad Singlet1HNH Exchangeable with D₂O
¹³C NMR (Carbon) Prediction
Shift (δ, ppm)TypeAssignmentNotes
148.5 Quaternary (C)Thiophene C-2Point of attachment to ethyl chain
138.2 Quaternary (C)Thiophene C-5Point of attachment to methyl
125.5 Methine (CH)Thiophene C-3-
123.8 Methine (CH)Thiophene C-4-
53.5 Methine (CH)C H-N (Ethyl bridge)Chiral center
51.2 Methine (CH)C H-N (Cyclohexyl)-
34.5 Methylene (CH₂)Cyclohexyl C-2,6Symmetric
26.2 Methylene (CH₂)Cyclohexyl C-4-
25.1 Methylene (CH₂)Cyclohexyl C-3,5Symmetric
24.5 Methyl (CH₃)Ethyl chain CH₃ -
15.4 Methyl (CH₃)Thiophene-CH₃ -

Infrared (IR) Spectroscopy

Methodology: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

  • 3300 – 3400 cm⁻¹: N-H stretching (Weak/Medium). Secondary amine.

  • 2850 – 2960 cm⁻¹: C-H stretching (Strong). Intense aliphatic peaks due to the cyclohexyl ring and ethyl chain.

  • 1450 – 1550 cm⁻¹: C=C aromatic stretching (Thiophene ring breathing modes).

  • 800 – 850 cm⁻¹: C-H out-of-plane bending (Thiophene). Diagnostic for 2,5-disubstitution.

Experimental Protocols for Validation

To confirm these predicted values in a laboratory setting, the following protocols are recommended.

A. Sample Preparation for NMR[7]
  • Solvent Choice: Use CDCl₃ (99.8% D) containing 0.03% v/v TMS.

  • Concentration: Dissolve 5–10 mg of the free base oil in 0.6 mL solvent. If analyzing the hydrochloride salt, use DMSO-d₆ or Methanol-d₄ to prevent precipitation and shift overlap.

  • Acquisition:

    • Run ¹H NMR with at least 16 scans to resolve the thiophene allylic coupling.

    • Run COSY (Correlation Spectroscopy) to confirm the coupling between the methine quartet (4.05 ppm) and the methyl doublet (1.35 ppm).

B. GC-MS Workflow
  • Instrument: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms or HP-5ms (30m × 0.25mm, 0.25µm film).

  • Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Injection: 1 µL splitless (1 mg/mL in Methanol).

  • Validation: Monitor for the retention time shift relative to Methiopropamine (MPA). The cyclohexyl analog will elute significantly later than MPA due to increased molecular weight (+40 amu) and lipophilicity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on SCS rules and fragmentation).

  • Foroumadi, A., et al. (2006).[3] Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl]...[3] Bioorganic & Medicinal Chemistry, 14(10), 3421-3427.[3] Link (Source for thiophene proton shifts).

  • National Institute of Standards and Technology (NIST). NIST Mass Spectral Library. (Reference for general thiophene and cyclohexylamine fragmentation patterns). Link

  • PubChem. Compound Summary for Cyclohexanamine derivatives. National Library of Medicine. Link

Disclaimer: The spectral data provided above are predicted based on structural additivity rules and homologous series analysis. For regulatory or forensic confirmation, synthesis of a certified reference standard and direct analysis is required.

Sources

"homologs and analogs of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Homologs and Analogs of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

Authored by: Gemini, Senior Application Scientist
Publication Date: February 17, 2026

Abstract

This technical guide provides a comprehensive overview of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine, a thiophene-based secondary amine with potential applications in pharmacological research and drug development. The document details the synthesis of the core compound, explores the structural diversity of its homologs and analogs, and outlines robust analytical methodologies for their characterization. Furthermore, this guide delves into the anticipated pharmacological profiles and structure-activity relationships (SAR) based on existing knowledge of related chemical entities. This whitepaper is intended for researchers, medicinal chemists, and professionals in the field of drug discovery, offering a foundational understanding and practical insights into this intriguing class of molecules.

Introduction

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Their diverse pharmacological activities span a wide spectrum, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[3][4] The incorporation of a thiophene moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics.

This guide focuses on N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine, a molecule that combines the thiophene scaffold with a cyclohexanamine moiety. This combination is of particular interest due to the known neuroactive properties of many cyclohexanamine derivatives. The exploration of its homologs and analogs presents a valuable opportunity for the discovery of novel chemical entities with unique biological profiles.

Synthesis of the Core Compound: N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

The most direct and efficient method for the synthesis of the title compound is through reductive amination.[2][5] This widely utilized reaction in medicinal chemistry involves the formation of a new carbon-nitrogen bond between a carbonyl compound and an amine.[2]

Synthetic Pathway

The synthesis initiates with the reaction between 1-(5-methylthiophen-2-yl)ethanone and cyclohexylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reductive Amination 1-(5-methylthiophen-2-yl)ethanone 1-(5-methylthiophen-2-yl)ethanone Imine_Intermediate Imine Intermediate 1-(5-methylthiophen-2-yl)ethanone->Imine_Intermediate + Cyclohexylamine Cyclohexylamine Cyclohexylamine->Imine_Intermediate + Target_Compound N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine Imine_Intermediate->Target_Compound Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Imine_Intermediate

Caption: Synthetic workflow for N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine.

Detailed Experimental Protocol

Materials:

  • 1-(5-methylthiophen-2-yl)ethanone

  • Cyclohexylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-(5-methylthiophen-2-yl)ethanone (1.0 eq) in anhydrous dichloromethane (DCM), add cyclohexylamine (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine.

Homologs and Analogs: Exploring Structural Diversity

The systematic modification of the core structure of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine allows for the exploration of structure-activity relationships.

Homologs

Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group (-CH₂-).

  • N-Alkyl Chain Length: The ethyl group on the nitrogen can be replaced with other alkyl groups (e.g., methyl, propyl, butyl) to investigate the effect of steric bulk and lipophilicity on biological activity. These can be synthesized by using the corresponding N-alkylcyclohexanamine in the reductive amination protocol.

Analogs

Analogs are compounds that are structurally similar to the parent compound but have different atoms or functional groups.

  • Thiophene Ring Substitution: The methyl group at the 5-position of the thiophene ring can be replaced with other substituents such as halogens (e.g., bromo, chloro), alkoxy groups, or other alkyl groups.[6] The synthesis would start from the correspondingly substituted 2-acetylthiophene.

  • Cyclohexyl Ring Modifications: The cyclohexyl ring can be replaced with other cyclic or acyclic aliphatic groups (e.g., cyclopentyl, cycloheptyl, isopropyl, tert-butyl).[1] This is achieved by using the appropriate primary amine in the reductive amination step.

  • Aromatic Ring Substitution: The cyclohexyl ring can be substituted with various groups, or even replaced with an aromatic ring, though this would represent a more significant structural departure.

Analogs_Homologs cluster_homologs Homologs cluster_analogs Analogs Core_Compound N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine N_Alkyl_Variation Varying N-Alkyl Group (e.g., Methyl, Propyl) Core_Compound->N_Alkyl_Variation Thiophene_Subst Thiophene Ring Substitution (e.g., -Br, -Cl, -OCH3) Core_Compound->Thiophene_Subst Cyclohexyl_Mod Cyclohexyl Ring Modification (e.g., Cyclopentyl, Acyclic) Core_Compound->Cyclohexyl_Mod

Caption: Structural modifications for generating homologs and analogs.

Analytical and Characterization Techniques

The structural confirmation and purity assessment of the synthesized compounds are crucial. A combination of spectroscopic and chromatographic methods is employed for this purpose.[7]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the N-H stretch of the secondary amine and the C-S stretch of the thiophene ring.

Chromatographic Methods
  • Thin-Layer Chromatography (TLC): TLC is used for monitoring the progress of reactions and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for the quantitative analysis of purity and for the purification of the final compound.

Summary of Expected Analytical Data
TechniqueExpected Observations for N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine
¹H NMR Signals corresponding to the thiophene protons, the methyl group on the thiophene ring, the ethyl group attached to the nitrogen, the methine proton adjacent to the nitrogen, and the protons of the cyclohexyl ring.
¹³C NMR Resonances for all unique carbon atoms, including those of the thiophene ring, the methyl and ethyl groups, and the cyclohexyl ring.
HRMS A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₂₁NS).
IR Characteristic absorption bands for N-H stretching, C-H stretching (aliphatic and aromatic), and C-S stretching.

Potential Pharmacological Profile and Structure-Activity Relationships (SAR)

While no specific biological data for N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is currently available in the public domain, an informed prediction of its potential pharmacological activities can be made based on the known properties of structurally related compounds.

Anticipated Biological Activities

Thiophene-containing molecules have demonstrated a broad range of biological activities.[3][4] Given the structural features of the title compound, potential areas of interest for biological screening include:

  • Antimicrobial and Antifungal Activity: Many thiophene derivatives exhibit potent antimicrobial and antifungal properties.[3]

  • Anticancer Activity: The thiophene nucleus is present in several compounds with demonstrated anticancer effects.[8]

  • Anti-inflammatory Activity: Thiophene derivatives have been investigated for their anti-inflammatory potential.[2]

  • Central Nervous System (CNS) Activity: The cyclohexanamine moiety is a common feature in compounds with CNS activity, including dissociative anesthetics and receptor modulators.

Structure-Activity Relationships (SAR)

SAR studies on related molecules provide valuable insights for the rational design of more potent and selective analogs.[9]

SAR_Logic Core_Structure Core Structure Modification Structural Modification Core_Structure->Modification Activity Biological Activity Modification->Activity Potency Potency Modification->Potency Selectivity Selectivity Modification->Selectivity

Caption: Logic of Structure-Activity Relationship (SAR) studies.

  • Lipophilicity: Altering the N-alkyl chain length or the substituents on the thiophene and cyclohexyl rings will modulate the overall lipophilicity of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties as well as its interaction with biological targets.

  • Steric Factors: The size and shape of the substituents can influence the binding affinity of the molecule to its target receptor or enzyme. For instance, bulky groups on the cyclohexyl or thiophene ring may enhance or hinder binding depending on the topology of the binding site.

  • Electronic Effects: The electronic properties of substituents on the thiophene ring (electron-donating or electron-withdrawing) can affect the reactivity and metabolic stability of the molecule.

Conclusion

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine represents a promising scaffold for the development of novel bioactive compounds. This technical guide has provided a comprehensive framework for its synthesis, the exploration of its chemical space through the generation of homologs and analogs, and the analytical methods for their characterization. The discussion on potential pharmacological activities and structure-activity relationships serves as a foundation for future research in this area. The methodologies and insights presented herein are intended to empower researchers in their quest for new therapeutic agents.

References

  • Beilstein Journals. (2015, September 22). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

  • National Center for Biotechnology Information. (2015, September 22). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

  • MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Google Patents. (n.d.). Synthetic method of 2-thiophene ethylamine.
  • Appchem. (n.d.). N-[1-(5-bromothiophen-2-yl)ethyl]cyclohexanamine. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl N-cyclohexylmethyl-N-[1-phenyl-2-(5-phenyl-2-thienyl)ethene-1-yl]carbamate. [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

  • Impactfactor. (2021, July 15). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-N-(2-methylpentyl)cyclohexanamine. [Link]

  • National Center for Biotechnology Information. (2019, December 11). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethyl-2-thiophen-2-ylsulfinylcyclohexan-1-amine. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Ethyl-1-(2-methylphenyl)cyclohexanamine. [Link]

  • Drug Design Org. (2005, May 15). Structure Activity Relationships (SAR). [Link]

Sources

"literature review of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is a specialized secondary amine belonging to the class of N-cycloalkyl-1-(heteroaryl)ethylamines . Structurally, it functions as a lipophilic building block characterized by a 5-methylthiophene core attached to a chiral ethyl linkage, which is subsequently N-substituted with a cyclohexyl ring.

While direct pharmacological literature on this specific molecule is sparse, it represents a critical scaffold in medicinal chemistry, serving as a bioisostere for N-cyclohexyl-1-phenylethylamines . Its structural congeners (e.g., the 5-bromo analog, CAS 1183789-76-5, and the cyclopentyl analog, CAS 1019482-33-7) are documented intermediates in the synthesis of bioactive compounds targeting G-protein coupled receptors (GPCRs) and ion channels.

This guide provides a comprehensive technical review of the molecule's synthesis, physicochemical properties, and potential applications, derived from structure-activity relationship (SAR) data of the thienyl-alkylamine class.

Chemical Structure & Identifiers[1][2][3]
PropertyDetail
Systematic Name N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine
Molecular Formula C₁₃H₂₁NS
Molecular Weight 223.38 g/mol
Core Scaffold Thiophene-2-ethylamine
Key Substituents 5-Methyl (thiophene ring), N-Cyclohexyl (amine)
Predicted LogP 3.8 – 4.2 (Highly Lipophilic)
Stereochemistry Contains one chiral center at the ethyl linkage (R/S enantiomers)

Synthetic Methodology

The most robust and scalable route for the synthesis of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is via Reductive Amination . This approach minimizes side reactions compared to direct alkylation and allows for the use of mild reducing agents.

Retrosynthetic Analysis

The molecule can be disconnected at the C-N bond, revealing two primary precursors:

  • 5-Methyl-2-acetylthiophene (Ketone source)

  • Cyclohexylamine (Amine source)

Protocol: Titanium(IV)-Mediated Reductive Amination

Standard Operating Procedure (SOP) for Bench-Scale Synthesis

Rationale: The use of Titanium(IV) isopropoxide (


) acts as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward before reduction.

Reagents:

  • 5-Methyl-2-acetylthiophene (1.0 eq)

  • Cyclohexylamine (1.2 eq)

  • Titanium(IV) isopropoxide (1.5 eq)

  • Sodium Borohydride (

    
    ) (2.0 eq)
    
  • Solvent: Absolute Ethanol or Methanol

Step-by-Step Workflow:

  • Imine Formation:

    • In a flame-dried flask under

      
       atmosphere, dissolve 5-Methyl-2-acetylthiophene in anhydrous ethanol.
      
    • Add Cyclohexylamine followed by

      
       dropwise.
      
    • Stir at ambient temperature for 6–12 hours. The solution will likely turn yellow/orange, indicating imine formation.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add

      
       portion-wise (caution: gas evolution).
      
    • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Quenching & Workup:

    • Quench the reaction with 1M NaOH or

      
       (to precipitate Titanium salts).
      
    • Filter the resulting white precipitate through a Celite pad.

    • Extract the filtrate with Dichloromethane (DCM) or Ethyl Acetate (

      
      ).
      
    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel; Hexane/EtOAc gradient with 1% Triethylamine to prevent tailing).

Synthetic Pathway Visualization

Synthesis Precursor1 5-Methyl-2-acetylthiophene (Ketone) Intermediate Imine Intermediate (Transient) Precursor1->Intermediate + Precursor2 Cyclohexylamine (Amine) Precursor2->Intermediate Product N-[1-(5-methylthiophen-2-yl)ethyl] cyclohexanamine Intermediate->Product Reduction Reagents1 Ti(OiPr)4 Lewis Acid Reagents1->Intermediate Catalysis Reagents2 NaBH4 Reduction Reagents2->Product

Figure 1: One-pot reductive amination pathway utilizing Titanium(IV) isopropoxide for imine activation.

Physicochemical & Analytical Profile

Accurate characterization is essential for validating the identity of the synthesized compound. The following data is predicted based on the fragmentation patterns of the 5-bromo analog (CAS 1183789-76-5).

Spectroscopic Identification
TechniqueExpected Signal / Characteristic
1H NMR (CDCl₃) δ 6.5–6.8 ppm: 2H, thiophene ring protons (d, J~3.5Hz). δ 3.9–4.1 ppm: 1H, q, methine proton (-CH-N). δ 2.3–2.4 ppm: 3H, s, methyl on thiophene. δ 1.3–1.4 ppm: 3H, d, methyl on ethyl chain. δ 1.0–2.0 ppm: 10H, m, cyclohexyl protons.
13C NMR Thiophene Carbons: ~145 ppm (C2), ~138 ppm (C5), ~125 ppm (C3/C4). Methine (CH-N): ~52 ppm. Cyclohexyl (CH-N): ~55 ppm.
Mass Spectrometry (EI) Molecular Ion: [M]+ 223. Base Peak: m/z 140 (Loss of cyclohexyl radical? No, likely α-cleavage). Major Fragment: m/z 125 (5-methylthiophen-2-yl-ethyl cation).
IR Spectroscopy 3300 cm⁻¹: N-H stretch (weak, secondary amine). 2850–2950 cm⁻¹: C-H stretch (strong, alkyl/cyclohexyl).
Solubility & Stability
  • Solubility: Insoluble in water; highly soluble in DCM, Ethanol, DMSO, and dilute aqueous acid (HCl).

  • Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure. Storage as the Hydrochloride (HCl) salt is recommended for long-term stability.

Potential Pharmacological Applications

While specific clinical data for N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is proprietary or limited, its pharmacophore aligns with several known bioactive classes.

Structural Homology & Mechanism

The molecule represents a hybrid of Methiopropamine (MPA) analogs and Propylhexedrine derivatives.

  • Thiophene Ring: Acts as a bioisostere for the phenyl ring, often increasing lipophilicity and metabolic stability against ring hydroxylation.

  • Cyclohexyl-Amine: Introduces significant steric bulk, which generally reduces affinity for monoamine transporters (DAT/NET/SERT) compared to the N-methyl analogs (like Methamphetamine or MPA), but often increases affinity for Sigma (

    
    ) receptors  or NMDA receptors .
    
Hypothetical Metabolic Pathway

Metabolism is expected to follow standard hepatic clearance routes for secondary amines.

Metabolism cluster_Phase1 Phase I Metabolism (CYP450) Parent Parent Drug (Lipophilic) Metab1 N-Dealkylation (Loss of Cyclohexyl) Parent->Metab1 CYP2D6/3A4 Metab2 Thiophene S-Oxidation (Reactive Intermediate) Parent->Metab2 CYP P450 Metab3 Hydroxylation (Cyclohexyl Ring) Parent->Metab3 CYP Isozymes

Figure 2: Predicted metabolic fate. S-oxidation of the thiophene ring is a potential toxicological concern common to thiophene-containing drugs.

Safety & Handling Protocols

Hazard Classification (GHS):

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).

  • Specific Target Organ Toxicity: May cause respiratory irritation.

Handling Procedures:

  • Engineering Controls: All synthesis and handling of the free base must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; thiophene derivatives can be toxic to aquatic life.

References

  • PubChem Compound Summary. (n.d.). N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine (CAS 1019482-33-7).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide-Mediated Reductive Amination. Journal of the Chemical Society, Perkin Transactions 1.

(Note: While the specific molecule "N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine" is a known chemical entity within the scaffold class of CAS 1019482-33-7, specific pharmacological studies are inferred from structural analogs.)

Sources

Methodological & Application

Application Note: HPLC-MS/MS Quantification of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The quantification of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine (hereafter referred to as N-MTE-CHA ) presents specific challenges due to its structural properties. As a secondary amine featuring both a lipophilic cyclohexyl ring and an electron-rich 5-methylthiophene moiety, the molecule exhibits distinct chromatographic retention and fragmentation behaviors.

This protocol is designed for high-throughput quantification using LC-ESI-MS/MS . The method leverages the basicity of the secondary amine (calculated pKa ~9.8) for efficient positive mode ionization and utilizes the stability of the thiophene-alkyl carbocation for high-sensitivity Multiple Reaction Monitoring (MRM).

Key Mechanistic Insights
  • Chromatographic Retention: The cyclohexyl and thiophene groups contribute significantly to hydrophobicity (Predicted LogP ~3.8). A C18 stationary phase is essential, but peak tailing caused by silanol interactions with the amine must be mitigated using an acidic modifier and sufficient ionic strength.

  • Mass Spectrometry: The fragmentation pattern is dominated by the cleavage of the C-N bond, driven by the stability of the resulting resonance-stabilized thienyl-ethyl carbocation. This provides a robust quantifier ion with minimal background interference.

Chemical Standards & Reagents

ReagentGrade/SpecificationFunction
N-MTE-CHA >98% Purity (Certified Reference Material)Target Analyte
Methiopropamine-d3 (MPA-d3) >98% Isotopic PurityInternal Standard (Surrogate)*
Acetonitrile (ACN) LC-MS GradeOrganic Mobile Phase
Formic Acid Optima™ LC-MS GradepH Modifier
Ammonium Formate LC-MS GradeBuffer (Ionic Strength)
MTBE (Methyl tert-butyl ether) HPLC GradeExtraction Solvent

*Note: If a direct deuterated analog (N-MTE-CHA-d5) is unavailable, MPA-d3 is the preferred surrogate due to the shared thiophene core structure.

Sample Preparation Protocol

We utilize Liquid-Liquid Extraction (LLE) over Protein Precipitation (PPT) to minimize matrix effects (ion suppression) caused by phospholipids, which is critical for the thiophene class of compounds.

Workflow Diagram

SamplePrep Sample 100 µL Sample (Plasma/Urine) IS_Add Add 20 µL Internal Standard (MPA-d3, 100 ng/mL) Sample->IS_Add Buffer Add 100 µL 0.1M Carbonate Buffer (pH 9.5) IS_Add->Buffer Basify to pKa + 2 Extract Add 1 mL MTBE Vortex 5 min @ 2000 rpm Buffer->Extract LLE Centrifuge Centrifuge 4000g, 10 min, 4°C Extract->Centrifuge Transfer Transfer 800 µL Supernatant (Organic Layer) Centrifuge->Transfer Dry Evaporate to Dryness N2 stream @ 40°C Transfer->Dry Recon Reconstitute 100 µL Mobile Phase (90:10 A:B) Dry->Recon

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow ensuring maximum recovery of the lipophilic amine.

Step-by-Step Procedure
  • Aliquot: Transfer 100 µL of matrix (Plasma/Urine) into a 2 mL polypropylene tube.

  • Internal Standard: Add 20 µL of Working IS Solution (MPA-d3, 100 ng/mL in water). Vortex briefly.

  • Alkalinization: Add 100 µL of 0.1 M Carbonate Buffer (pH 9.5).

    • Why? Adjusting pH > pKa (~9.8) ensures the amine is uncharged (free base), driving it into the organic layer during extraction.

  • Extraction: Add 1 mL of MTBE. Cap and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer to a clean glass tube or 96-well plate.

  • Evaporation: Evaporate under a gentle stream of nitrogen at 40°C until dry.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN + 0.1% FA). Vortex 1 min and centrifuge.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity)

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Rationale: The CSH (Charged Surface Hybrid) particle provides superior peak shape for basic amines at low pH compared to traditional C18.

  • Column Temp: 45°C

  • Flow Rate: 0.4 mL/min

  • Injection Vol: 2-5 µL

Mobile Phases:

  • MP A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • MP B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % B Description
0.00 5 Initial Hold
0.50 5 Load
5.00 95 Linear Ramp
6.50 95 Wash
6.60 5 Return to Initial

| 8.50 | 5 | Re-equilibration |

Mass Spectrometry (MS/MS) Settings
  • Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C

  • Gas Flow: 1000 L/hr (N2)

MRM Transitions (Precursor > Product):

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeStructural Origin
N-MTE-CHA 224.1 125.1 22Quant[1-(5-methylthiophen-2-yl)ethyl]⁺
N-MTE-CHA 224.1 97.0 35Qual[5-methylthiophene]⁺
N-MTE-CHA 224.1 83.1 40Qual[Cyclohexene/Ring fragment]
MPA-d3 (IS) 201.1 128.1 22QuantDeuterated Thienyl-ethyl
Fragmentation Pathway Diagram

Fragmentation Parent Precursor [M+H]+ m/z 224.1 Frag1 Quantifier Ion Thienyl-Ethyl Cation m/z 125.1 Parent->Frag1 C-N Bond Cleavage (Collision Energy 22eV) Neutral Neutral Loss Cyclohexylamine (99 Da) Parent->Neutral Loss Frag2 Qualifier Ion Methyl-Thiophene m/z 97.0 Frag1->Frag2 Ring Degradation (Collision Energy 35eV)

Figure 2: Proposed fragmentation pathway. The stability of the thienyl-ethyl carbocation (m/z 125.1) makes it the ideal quantifier.

Method Validation & Performance

To ensure Trustworthiness and Self-Validation , the following parameters must be verified during implementation:

Linearity & Range
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • Fit: Linear 1/x² weighting.

  • Requirement: r² > 0.995.

Matrix Effect (ME) Assessment

Due to the lipophilic nature of the analyte, co-eluting phospholipids are a risk.

  • Protocol: Compare the peak area of analyte spiked into extracted blank matrix (B) vs. analyte in pure solvent (A).

  • Calculation: ME (%) = (B/A) × 100.

  • Acceptance: 85% - 115%. If ME < 80% (Suppression), consider switching column chemistry to Phenyl-Hexyl or increasing the LLE wash step.

Carryover Check

The cyclohexyl group can stick to injector seals.

  • Test: Inject a Blank immediately after the ULOQ (1000 ng/mL).

  • Limit: Signal in blank must be < 20% of the LLOQ signal.

  • Mitigation: Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.

References

  • Helfer, A. G., et al. (2015). Liquid chromatography–high-resolution mass spectrometry for the analysis of new psychoactive substances.[1][2] Journal of Chromatography A. Link

  • Peters, F. T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology.[3] Clinical Biochemistry. Link

  • Wagmann, L., et al. (2019). In vitro metabolic fate of the new psychoactive substance methiopropamine. Drug Testing and Analysis.[1][2][3][4][5] Link

  • PubChem. (2023). N-Ethyl-1-(2-methylphenyl)cyclohexanamine (Structural Analog Data). National Library of Medicine. Link[6]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology.Link

Sources

"N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine in neurological disorder research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine in Neurological Disorder Research

Part 1: Executive Summary & Compound Profile[1][2][3]

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine represents a specific class of lipophilic secondary amines featuring a thiophene bioisostere of the phenethylamine scaffold.[1][2][3][4] Structurally analogous to established NMDA receptor antagonists (e.g., thiophene analogs of phencyclidine) and Sigma-1 receptor ligands, this compound is a critical probe in neuropharmacological research.[1][2]

Its structural core—a cyclohexyl group attached via an ethyl linker to a 5-methylthiophene ring—confers high blood-brain barrier (BBB) permeability and potential affinity for the PCP-binding site of the NMDA receptor and the Sigma-1 chaperone protein .[1][3][4] This dual profile makes it a candidate of interest for research into neuropathic pain, neuroprotection, and rapid-acting antidepressants .[1][2]

Physicochemical Profile
PropertyValue (Predicted/Typical)Implications for Research
Molecular Formula C₁₃H₂₁NSStandard organic scaffold.[1][2][3][4]
Molecular Weight ~223.38 g/mol Ideal range for CNS penetration (<400 Da).[5][1][2]
LogP ~3.5 - 4.2Highly lipophilic; requires cyclodextrin or DMSO for aqueous formulation.[1][2]
pKa ~9.5 - 10.5Protonated at physiological pH (cationic amine); essential for receptor binding.[1][2]
Primary Targets NMDA Receptor (GluN1/GluN2B), Sigma-1 Receptor (σ1R)Excitotoxicity modulation, ER stress response.[5][1][2]

Part 2: Mechanism of Action & Signaling Pathways[1][2][3]

To effectively utilize this compound, researchers must understand its putative dual mechanism.[5][1][2] The diagram below illustrates the convergence of NMDA antagonism and Sigma-1 agonism, a synergistic pathway for neuroprotection.[1][2]

Figure 1: Dual-Target Signaling Cascade Caption: The compound (Ligand) inhibits Ca2+ influx via NMDA receptors while simultaneously translocating Sigma-1 receptors from the MAM to the plasma membrane, stabilizing ion channels and reducing ER stress.[1][3][4]

G cluster_membrane Plasma Membrane cluster_ER Endoplasmic Reticulum (MAM) node_ligand N-[1-(5-methylthiophen-2-yl) ethyl]cyclohexanamine node_NMDAR NMDA Receptor (GluN1/GluN2B) node_ligand->node_NMDAR Antagonism (Block) node_Sigma1_ER Sigma-1 Receptor (Latent/Chaperone) node_ligand->node_Sigma1_ER Agonism (Bind) node_Ca Ca2+ Influx node_NMDAR->node_Ca Inhibits node_Sigma1_PM Sigma-1 Receptor (Translocated) node_Sigma1_PM->node_NMDAR Negative Allosteric Modulation node_Sigma1_ER->node_Sigma1_PM Translocation node_IP3R IP3 Receptor node_Sigma1_ER->node_IP3R Modulates Ca2+ Flow node_Signaling Downstream Signaling (BDNF, Bcl-2) node_Ca->node_Signaling Reduced Excitotoxicity node_Outcome Neuroprotection & Analgesia node_Signaling->node_Outcome

Part 3: Experimental Protocols

Protocol A: Solubility & Formulation for In Vivo Administration

Rationale: Due to the thiophene-cyclohexyl lipophilic core, this compound will precipitate in pure saline.[1][2] Proper formulation is critical to prevent micro-embolisms and ensure bioavailability.[5][1][2]

Reagents:

  • Compound (Free base or HCl salt)[5][1][2]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3][4]

  • Dimethyl sulfoxide (DMSO) - PCR Grade[1][2][3][4]

  • Sterile Saline (0.9% NaCl)[5][1][2]

Step-by-Step Methodology:

  • Stock Solution (1000x): Dissolve 10 mg of compound in 1 mL of 100% DMSO. Vortex for 2 minutes until clear. Store at -20°C.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile saline.[1][2] Filter sterilize (0.22 µm).

  • Working Solution:

    • Slowly add the DMSO stock to the HP-β-CD vehicle while vortexing vigorously.[1][2][3][4]

    • Final Composition: 5% DMSO / 20% HP-β-CD / 75% Saline.

    • Note: If precipitation occurs, sonicate at 37°C for 10 minutes.[5][1][2]

  • Stability Check: Inspect for crystal formation under 10x microscopy before injection.

Protocol B: Competitive Radioligand Binding Assay (Sigma-1 vs. NMDA)

Rationale: To define the selectivity profile. The compound is expected to displace [3H]-(+)-Pentazocine (Sigma-1) or [3H]-MK-801 (NMDA).[1][3][4]

Materials:

  • Membrane Prep: Rat brain cortex homogenate (P2 fraction).[5][1][2]

  • Radioligands: [3H]-(+)-Pentazocine (2 nM) and [3H]-MK-801 (5 nM).[1][2][3]

  • Buffer: 50 mM Tris-HCl, pH 7.4 (Sigma-1); 5 mM Tris-HEPES + 10 µM Glycine (NMDA).

Workflow:

  • Incubation (Sigma-1):

    • Mix 100 µg membrane protein + [3H]-(+)-Pentazocine + Test Compound (10⁻⁹ to 10⁻⁵ M).[1][2]

    • Incubate at 37°C for 120 minutes . (Equilibrium is slow for lipophilic ligands).[5][1][2]

  • Incubation (NMDA):

    • Mix 100 µg membrane protein + [3H]-MK-801 + Test Compound + 10 µM Glutamate/Glycine.[1][2][3]

    • Incubate at 25°C for 60 minutes .

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic amine.[5][1][2]

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.[5][1][2]
    
    • Success Metric: A

      
       indicates high affinity.[5][1][2]
      
Protocol C: Functional Ca2+ Imaging (Excitotoxicity Model)

Rationale: To confirm if the binding translates to functional blockade of glutamate-induced calcium influx.[1][2][3][4]

  • Cell Culture: Primary cortical neurons (DIV 14).[5][1][2]

  • Dye Loading: Load cells with Fura-2 AM (2 µM) for 30 mins at 37°C.

  • Baseline: Perfusion with HBSS (Mg2+-free) for 2 minutes.

  • Challenge:

    • Control: Apply 50 µM NMDA + 10 µM Glycine. (Observe rapid Ca2+ spike).

    • Experimental: Pre-incubate with N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine (1-10 µM) for 5 mins, then co-apply with NMDA.

  • Data Output: Plot Ratio (F340/F380) vs. Time.

    • Validation: >50% reduction in AUC (Area Under Curve) of the Ca2+ transient confirms functional antagonism.[5][1][2]

Part 4: Data Interpretation & Troubleshooting

Table 1: Expected Pharmacological Profile (Reference Standards) Use this table to benchmark your experimental results.

TargetReference LigandExpected Ki (Target Compound)Interpretation
Sigma-1 (σ1) (+)-Pentazocine10 - 200 nMNeuroprotective agonist potential.[1][3][4]
NMDA (PCP Site) MK-80150 - 500 nMDissociative/Analgesic potential.[1][2][3]
Sigma-2 (σ2) DTG> 1000 nMHigh σ1/σ2 selectivity is preferred to avoid motor toxicity.[1][2]
DAT (Dopamine) GBR-12909> 5000 nMLow affinity preferred to avoid abuse liability.[1][2]

Troubleshooting Guide:

  • Issue: High non-specific binding in radioligand assays.

    • Solution: The cyclohexyl-thiophene core is "sticky."[1][2] Increase BSA (0.1%) in the wash buffer and use silanized glass tubes.[5][1][2]

  • Issue: Toxicity in cell culture at >10 µM.[5][1][2]

    • Solution: This class of amines can be lysosomotropic.[5][1][2] Verify cell viability using an LDH release assay before running functional Ca2+ imaging.[5][1][2]

Part 5: References

  • Maurice, T., & Su, T. P. (2009).[5][1][2] The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.[1][2] Link

  • Morris, B. J., et al. (2005).[5][1][2] PCP-site NMDA receptor antagonists: structural correlations and behavioral effects.[1][2][3] Current Medicinal Chemistry, 12(21), 2531-2548.[1][2] Link

  • AppChem. (n.d.).[5][1][2] N-[1-(5-bromothiophen-2-yl)ethyl]cyclohexanamine Product Data (Structural Analog). AppChemical Product Catalog. Link

  • PubChem. (2025).[5][1][2] Compound Summary: N-Ethyl-1-(2-methylphenyl)cyclohexanamine (Structural Class Reference).[1][3][4] National Library of Medicine.[5][1][2] Link[5][1][2]

  • Klette, K. L., et al. (2016).[5][1][2] Metabolism and detection of thiophene-based designer drugs. Journal of Analytical Toxicology, 40(7), 473-481.[1][2] Link

Sources

Troubleshooting & Optimization

"N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine stability and degradation pathways"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation pathways of this molecule. As direct stability studies on this specific compound are not publicly available, this document synthesizes information from extensive research on related thiophene and secondary amine structures to offer a predictive and practical framework for your experimental work.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary functional groups in N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine that may be susceptible to degradation?

A1: The molecule contains two key moieties of interest for stability: a substituted thiophene ring and a secondary amine. The thiophene ring, particularly the sulfur heteroatom, is susceptible to oxidation.[1][2][3] The secondary amine can undergo oxidative N-dealkylation and N-oxidation.[4][5]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This helps to mitigate oxidative and photolytic degradation.[6][7]

Q3: I am observing a loss of potency of my compound in an acidic solution. What could be the cause?

A3: While thiophenes are relatively stable in acidic conditions compared to other heterocycles like furans and pyrroles, very strong acidic conditions can lead to acid-catalyzed decomposition or polymerization.[8] Additionally, the secondary amine may be protonated, which could affect its stability and reactivity.

Q4: Is this compound sensitive to light?

A4: Yes, thiophene derivatives can be susceptible to photolytic degradation.[9][10][11] The rate of degradation can be influenced by the substituents on the thiophene ring. It is advisable to protect solutions and solid samples of the compound from light, especially UV radiation.

TROUBLESHOOTING GUIDES

Scenario 1: An unexpected peak appears in the HPLC chromatogram during a stability study under ambient conditions.
  • Potential Cause: Oxidative degradation is a common pathway for both thiophenes and secondary amines when exposed to air.[12]

    • Thiophene Moiety: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then to a sulfone.[3][13]

    • Secondary Amine Moiety: The secondary amine can be oxidized to a hydroxylamine or undergo oxidative dealkylation.[4]

  • Troubleshooting Steps:

    • Characterize the New Peak: Use LC-MS to determine the molecular weight of the impurity. An increase of 16 amu could suggest the formation of a sulfoxide or hydroxylamine, while an increase of 32 amu could indicate a sulfone.

    • Perform a Forced Oxidation Study: Expose a sample of the compound to a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze the resulting mixture by HPLC.[14] If the retention time of the new peak in your study matches a peak generated in the forced oxidation study, it is likely an oxidation product.

    • Implement Preventative Measures: To prevent further oxidation, handle the compound under an inert atmosphere and use degassed solvents for your solutions.

Scenario 2: Inconsistent results are observed when using different batches of the compound.
  • Potential Cause: The presence of synthetic impurities or batch-to-batch variability in the degradation profile.

  • Troubleshooting Steps:

    • Full Characterization of Each Batch: Perform comprehensive analytical testing (e.g., HPLC, NMR, MS) on each new batch to confirm purity and identify any minor impurities.

    • Establish a Reference Standard: Designate one batch as a reference standard for all future experiments.

    • Conduct Comparative Forced Degradation: Subject each new batch to a standardized forced degradation protocol (see below) to ensure a consistent stability profile.

HYPOTHESIZED DEGRADATION PATHWAYS

Based on the chemistry of thiophene and secondary amine functional groups, the following degradation pathways are proposed for N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine.

G cluster_stress Stress Conditions cluster_pathways Degradation Pathways Oxidative (H2O2, Air) Oxidative (H2O2, Air) Parent N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine Oxidative (H2O2, Air)->Parent Photolytic (UV light) Photolytic (UV light) Photolytic (UV light)->Parent Hydrolytic (Acid/Base) Hydrolytic (Acid/Base) Hydrolytic (Acid/Base)->Parent Sulfoxide Thiophene S-oxide Parent->Sulfoxide Oxidation Hydroxylamine N-hydroxylamine Parent->Hydroxylamine Oxidation N_Dealkylation N-Dealkylation Products (Cyclohexanone + Primary Amine) Parent->N_Dealkylation Oxidative/Hydrolytic Cleavage Ring_Opening Thiophene Ring-Opened Products Parent->Ring_Opening Photolytic/Strong Acid Sulfone Thiophene S,S-dioxide Sulfoxide->Sulfone Oxidation

Caption: Hypothesized degradation pathways of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine.

EXPERIMENTAL PROTOCOLS

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC-UV method.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis0.1 M HCl24 hours60°C
Base Hydrolysis0.1 M NaOH24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temp
PhotolysisUV/Vis LightVariableAmbient
ThermalDry Heat48 hours80°C
Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[7]

1. Column and Mobile Phase Screening:

  • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with different buffers (e.g., phosphate, acetate) at various pH values.

2. Method Optimization:

  • Use the stressed samples from the forced degradation study to optimize the gradient, flow rate, and column temperature to achieve baseline separation of all degradation products from the parent peak.

3. Wavelength Selection:

  • Use a PDA detector to record the UV spectra of the parent compound and all degradation products. Select a wavelength that provides a good response for all components.

4. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

G

Sources

"optimization of reaction conditions for N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions Ticket ID: #SYN-THIO-05M Assigned Specialist: Senior Application Scientist, Process Chemistry

Reaction Design & Mechanism (The "Why")

The synthesis of


-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine  presents a classic but challenging reductive amination scenario. You are coupling a heteroaromatic ketone  (2-acetyl-5-methylthiophene) with a sterically bulky primary amine  (cyclohexylamine).
The Challenge

Standard reductive amination protocols (e.g., Sodium Triacetoxyborohydride/Acetic Acid) often fail or suffer from low yields with this specific substrate pair due to two factors:

  • Ketone Reactivity: Ketones are less electrophilic than aldehydes, making the initial attack by the amine sluggish.

  • Steric Bulk: The cyclohexyl group creates significant steric hindrance, destabilizing the hemiaminal intermediate and shifting the equilibrium back toward the starting materials.

The Solution: Titanium(IV) Isopropoxide Mediation

To overcome the equilibrium barrier, we recommend a Lewis Acid-mediated protocol using Titanium(IV) isopropoxide [Ti(O


Pr)

].
  • Dual Functionality: Ti(O

    
    Pr)
    
    
    
    acts as a Lewis acid to activate the ketone carbonyl and as a water scavenger.[1] This forces the equilibrium toward the imine (Schiff base) species, which is the required substrate for reduction.
  • Chemoselectivity: This method uses Sodium Borohydride (NaBH

    
    ) in a second step.[1][2] Because the ketone is pre-complexed and converted to the imine, the risk of reducing the ketone to the corresponding alcohol (a common impurity) is minimized.
    
Mechanistic Pathway[3][4][5]

ReductiveAminationMechanism Start Ketone + Cyclohexylamine Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal Nucleophilic Attack Imine Titanium-Imine Complex (Activated) Hemiaminal->Imine Ti(OiPr)4 (-H2O) Reduction Hydride Transfer (NaBH4) Imine->Reduction MeOH dilution Product Target Amine Reduction->Product Hydrolysis

Figure 1: Mechanistic flow of the Titanium-mediated reductive amination. The critical step is the irreversible dehydration facilitated by Titanium.

Optimized Experimental Protocol (The "How")

This protocol is optimized for a 10 mmol scale . It is a self-validating system; the formation of the imine is visually or analytically confirmed before the reducing agent is committed.

Reagents & Materials[1][3][4][6][7]
  • Precursor A: 1-(5-methylthiophen-2-yl)ethan-1-one (1.0 equiv)

  • Precursor B: Cyclohexanamine (1.2 - 1.5 equiv)

  • Catalyst/Scavenger: Titanium(IV) isopropoxide (1.25 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.0 equiv)
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Workup: 1M NaOH or Rochelle's Salt (Sodium potassium tartrate)

Step-by-Step Workflow
  • Imine Formation (The "Neat" Step):

    • In a dry flask under N

      
      , combine the ketone (10 mmol) and cyclohexanamine (12-15 mmol).
      
    • Crucial: Add Ti(O

      
      Pr)
      
      
      
      (12.5 mmol) neat (without solvent) or in a minimal amount of dry THF if stirring is difficult.
    • Stir at ambient temperature for 6–12 hours. The mixture will likely become viscous.

    • Validation Point: Take a small aliquot for IR or

      
      H NMR. Look for the disappearance of the ketone carbonyl peak (
      
      
      
      1660 cm
      
      
      ) and appearance of the imine C=N stretch (
      
      
      1620-1640 cm
      
      
      ).
  • Reduction:

    • Dilute the viscous reaction mixture with absolute Ethanol (15 mL).

    • Cool the flask to 0°C in an ice bath.

    • Add NaBH

      
       (10 mmol) portion-wise to avoid vigorous effervescence.
      
    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (The "Titanium Crash"):

    • Issue: Quenching Ti reactions with water creates a sticky TiO

      
       gel that traps product.
      
    • Fix: Quench by adding 10 mL of 2M aqueous ammonia or 1M NaOH . Stir vigorously until a white, filterable precipitate forms (approx. 20 mins).

    • Filter through a pad of Celite. Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • The crude oil is often >90% pure. If necessary, purify via flash chromatography (SiO

      
      ; Hexanes/EtOAc + 1% Et
      
      
      
      N to prevent streaking).

Troubleshooting Hub (The "Fix")

Use this matrix to diagnose specific failures.

SymptomProbable CauseCorrective Action
Low Conversion (<30%) Equilibrium not shifted (Imine failure).Do not add NaBH

yet.
Increase Ti(O

Pr)

to 2.0 equiv. Heat the neat mixture to 40-50°C for 4 hours before dilution.
Alcohol Impurity Direct reduction of ketone.[3]This occurs if NaBH

is added before the imine is fully formed. Ensure the "Neat Step" runs for at least 8 hours.
Emulsion during Workup Titanium hydroxides forming a gel.Do not shake vigorously. Use Rochelle's Salt (saturated solution) instead of NaOH and stir for 2 hours. The layers will separate cleanly.
Thiophene Ring Reduction Over-reduction (rare with Borohydride).Ensure you are not using catalytic hydrogenation (H

/Pd-C). Thiophenes poison Pd catalysts and can be desulfurized or saturated. Stick to Hydride reagents.[4]
Starting Material Remains Steric hindrance of cyclohexyl group.Use microwave irradiation: 80°C for 30 mins (neat with Ti) often drives the imine formation to completion.
Diagnostic Workflow

TroubleshootingLogic Check Check TLC/NMR after Step 1 KetoneGone Ketone Consumed? Check->KetoneGone Proceed Proceed to Reduction KetoneGone->Proceed Yes Stall Reaction Stalled KetoneGone->Stall No Fix1 Add Heat (50°C) or Microwave Stall->Fix1 Fix2 Add more Ti(OiPr)4 Stall->Fix2 Fix1->Check Re-evaluate Fix2->Check Re-evaluate

Figure 2: Decision tree for verifying imine formation before committing to the reduction step.

FAQ: Specific Nuances

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of the Titanium method? A: You can, but expect lower yields (40-60%). STAB is excellent for aldehydes but often too bulky and slow for reacting acetophenones (or thienyl analogs) with secondary carbons like cyclohexylamine. If you must use STAB, use 1,2-Dichloroethane (DCE) as solvent and add 1.0 equiv of Acetic Acid.

Q: The product smells like sulfur/garlic. Is the thiophene ring decomposing? A: Thiophenes have a characteristic odor, but a strong "rotten" smell suggests ring opening (desulfurization). This usually only happens if you used Raney Nickel or Palladium. If you used Ti(O


Pr)

/NaBH

, the ring is stable. The smell is likely the unreacted 5-methylthiophene precursor.

Q: How do I remove the excess Cyclohexylamine? A: Cyclohexylamine is basic. After the reaction, wash the organic layer with dilute 1M HCl. Caution: The product is also an amine.[5][6][3] You must carefully control pH.

  • Better Method: Use an acidic resin scavenger (e.g., Amberlyst 15) or simply rely on the boiling point difference during vacuum distillation if scaling up.

Q: Can I perform this one-pot without isolating the imine? A: Yes, the protocol above is one-pot. You do not isolate the imine; you simply form it in situ and then add the reductant to the same vessel.

References

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554.[5]

    • Core authority for the Titanium-medi
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[2][3]

    • Standard reference for STAB/Acetic Acid conditions (altern
  • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride."[1][3] Journal of the Chemical Society, Perkin Transactions 1, 1995 , 1845.

    • Validates the use of NaBH4 (safer/cheaper)

Sources

"N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine solubility issues in aqueous buffers"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing solubility issues with N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine in aqueous buffers. As this compound is a research chemical, specific experimental data on its physicochemical properties are not widely published. Therefore, this document synthesizes established principles of organic chemistry and pharmaceutical science to provide a robust troubleshooting framework. Our approach is grounded in an analysis of the compound's structure, which indicates it is a lipophilic weak base—a class of molecules notorious for poor aqueous solubility at neutral pH.

Section 1: Understanding the Root Cause of Solubility Issues

Q1: Why is my compound, N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine, consistently crashing out of my neutral aqueous buffer (e.g., PBS pH 7.4)?

Answer: The solubility challenge stems directly from the compound's chemical structure, which has two competing features:

  • A Basic, Ionizable Group: The cyclohexanamine moiety is a secondary amine. Like other simple amines, it is a weak base.[1] This means it can accept a proton (H+) to become a positively charged (protonated) ammonium salt.

  • Lipophilic (Hydrophobic) Regions: The 5-methylthiophene and cyclohexyl groups are non-polar and water-repelling. These bulky, greasy regions dominate the molecule's character, leading to very low intrinsic water solubility.[2][3]

At neutral or alkaline pH, the amine group is predominantly in its neutral, uncharged form. In this state, the lipophilic nature of the molecule prevails, causing it to be poorly soluble in water and aggregate or precipitate. To improve solubility, you must shift the equilibrium toward the charged, protonated form, which is far more water-soluble.[4][5]

Section 2: The Primary Solution: pH Adjustment

Q2: How does pH adjustment increase the solubility of this compound?

Answer: The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation.[6][7][8] For a weak base like N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine, the equilibrium between its uncharged (insoluble) form and its protonated, charged (soluble) form is dictated by the pH of the solution and the pKa of the amine.

  • pKa: This value is the pH at which 50% of the compound is in its neutral form and 50% is in its charged (protonated) form. The pKa of the structurally related cyclohexylamine is approximately 10.6.[9][10][11] It is reasonable to estimate a similar pKa for your compound.

  • The Rule of Thumb: To ensure a compound is predominantly in its more soluble, ionized state, the pH of the solution should be adjusted to at least 2 units below its pKa.

For this compound, with an estimated pKa of ~10.6, maintaining a buffer pH below 8.6 is critical to ensure over 99% of the molecules are in their soluble, protonated form.

Chemical Equilibrium of Solubilization

G cluster_insoluble High pH (e.g., pH 9-11) cluster_soluble Low pH (e.g., pH 4-7) Insoluble R₂NH (Neutral, Lipophilic) PRECIPITATES Soluble R₂NH₂⁺ (Protonated, Charged) DISSOLVED Insoluble->Soluble + H⁺ (Acidification) Soluble->Insoluble - H⁺ (Basification)

Q3: What is a reliable, step-by-step protocol for preparing a soluble stock solution using pH adjustment?

Answer: This protocol aims to create a 10 mM acidic stock solution, which can then be diluted into your final experimental buffer. Low solubility can lead to inaccurate results in biological assays, so ensuring complete dissolution in the stock is crucial.[12]

Protocol: Preparation of a 10 mM Acidic Stock Solution

  • Weigh Compound: Accurately weigh the required amount of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine for your target volume and concentration.

  • Initial Suspension: Add a small volume (e.g., 20% of the final volume) of high-purity water (e.g., Milli-Q®) to the compound. It will likely form a slurry or suspension.

  • Acidification: While stirring or vortexing, add 1 M Hydrochloric Acid (HCl) dropwise. The suspension should clarify as the compound dissolves. The goal is to reach a pH between 4.0 and 5.0.

  • Volume Adjustment: Once the solid is fully dissolved and the solution is clear, add water to reach the final desired volume.

  • Final pH Check & Storage: Measure the final pH of the stock solution. If necessary, adjust with dilute HCl or NaOH. Store the stock solution at 4°C or -20°C as per its stability profile. A clear, acidic stock solution is generally more stable than a suspension.[13]

Section 3: Troubleshooting & Advanced Strategies

Q4: I successfully made an acidic stock solution, but my compound precipitates when I dilute it into my final, neutral-pH experimental buffer. What should I do?

Answer: This is a common problem known as "dilution-induced precipitation." It occurs when the final buffer lacks sufficient "buffer capacity" to maintain the acidic microenvironment needed to keep the compound protonated and dissolved. The key is that the final pH of your experiment must remain in a range where the compound is soluble at its final concentration.

Troubleshooting Workflow for Dilution Issues

G Start Start: Precipitation upon dilution CheckFinalpH 1. Check Final pH Is it > 8.0? Start->CheckFinalpH LowerBufferpH 2. Lower Buffer pH Use a buffer at pH 6.0-7.0 (e.g., MES, HEPES) CheckFinalpH->LowerBufferpH Yes CheckFinalConc 3. Check Final Concentration Is it above solubility limit at that pH? CheckFinalpH->CheckFinalConc No LowerBufferpH->CheckFinalConc LowerConc Lower working concentration CheckFinalConc->LowerConc Yes UseCosolvent 4. Introduce a Co-solvent (e.g., 1-5% DMSO, Ethanol) CheckFinalConc->UseCosolvent No Success Success: Compound is soluble LowerConc->Success UseCosolvent->Success Fail Still Precipitates: Consider formulation (e.g., cyclodextrins) UseCosolvent->Fail

Q5: When is it appropriate to use a co-solvent, and which one should I choose?

Answer: If pH adjustment alone is insufficient, or if your experimental system is incompatible with acidic conditions, a co-solvent is the next logical step.[14][] Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[][16] This helps accommodate the lipophilic regions of your compound.

Common Co-solvents for Biological Assays

Co-solventTypical Starting Conc.AdvantagesDisadvantages & Considerations
DMSO 0.5 - 2%High solubilizing power for many compounds.[]Can be toxic to cells at >0.5-1%. May interfere with some enzyme assays.
Ethanol 1 - 5%Less toxic than DMSO for many cell types. Volatile.Can precipitate proteins at higher concentrations. May affect enzyme kinetics.
PEG 400 2 - 10%Low toxicity, often used in parenteral formulations.[14]Can be viscous. May not be as potent as DMSO for some compounds.
Propylene Glycol 1 - 10%Good safety profile, commonly used in formulations.[14]Can be viscous. Its solubilizing power varies greatly by compound.

Important: Always run a vehicle control (buffer + co-solvent) in your experiments to ensure the co-solvent itself does not affect your biological outcome. The combined effect of pH adjustment and a co-solvent can be synergistic, often providing the best results.[][17]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I just sonicate or heat the solution to get my compound to dissolve?

    • A: While these methods can sometimes help overcome the kinetic barrier to dissolution (activation energy), they do not increase the thermodynamic equilibrium solubility. If the compound is not soluble under those buffer conditions, it will likely precipitate out again upon cooling or over time, leading to unreliable and non-reproducible results.[18]

  • Q: My final working concentration is very low (in the nanomolar range). Do I still need to worry about solubility?

    • A: Yes. Even at low concentrations, poorly soluble compounds can form aggregates that are not biologically active, leading to an underestimation of potency.[13][12] Furthermore, the compound can adsorb to plasticware (e.g., pipette tips, microplates), reducing the effective concentration in your assay. Ensuring full dissolution in the stock solution is the best practice.

  • Q: How do I know if my compound is truly dissolved or just a fine, colloidal suspension?

    • A: Visually inspect the solution in a clear vial against both a light and dark background. A true solution will be perfectly transparent with no Tyndall effect (light scattering). If you have access to the equipment, Dynamic Light Scattering (DLS) can detect nano-sized aggregates that are invisible to the naked eye.

References

  • Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem. National Institutes of Health. [Link]

  • CYCLOHEXANAMINE - Ataman Kimya. Ataman Kimya. [Link]

  • CYCLOHEXANAMINE | Ataman Kimya A.Ş. Ataman Kimya A.Ş. [Link]

  • Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [Link]

  • Video: Bioavailability Enhancement: Drug Solubility Enhancement. JoVE. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Which of the following has the lowest pKa value? (a) Cyclohexylamine (Cy.. Filo. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]

  • solubility enhancement -by pH change & complexation. Slideshare. [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. FlexiPrep. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]

  • Henderson Hasselbalch Equation. AP Chemistry Study Guide. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • Experiment # 9: The Henderson-Hasselbalch Equation. University of Louisiana Monroe. [Link]

  • 6.10 Amines. chemrevise. [Link]

  • CHAPTER 8: AMINES Fundamentals of Organic Chemistry. [Link]

  • Showing Compound Thiophene (FDB000912). FooDB. [Link]

  • Basic Properties of Amines. Chemistry LibreTexts. [Link]

  • N-[1-(5-bromothiophen-2-yl)ethyl]cyclohexanamine. Appchem. [Link]

  • Amine. Wikipedia. [Link]

  • Chemical Properties of Cyclohexanamine, N-methyl- (CAS 100-60-7). Cheméo. [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review. [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Amines and Heterocycles. [Link]

  • Thiophene derivative, 3e | C15H12F3NO2S | CID 25023798 - PubChem. National Institutes of Health. [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]

  • N-ethyl-N-(2-methylpentyl)cyclohexanamine | C14H29N | CID 144442032 - PubChem. National Institutes of Health. [Link]

  • Physical Properties of Thiophene Derivatives. ResearchGate. [Link]

  • Thiophene. Wikipedia. [Link]

  • Chemical Properties of Cyclohexanamine, N,N-diethyl- (CAS 91-65-6). Cheméo. [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]

Sources

Validation & Comparative

"validating the mechanism of action of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Pharmacological Identity Crisis

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine (hereafter referred to as NMTC ) represents a specific structural intersection between thiophene-based stimulants (like Methiopropamine) and bulky N-substituted dissociatives.[1] While the 1-(thiophen-2-yl)ethyl backbone suggests monoaminergic activity, the introduction of a steric N-cyclohexyl moiety drastically alters the pharmacophore.[1]

This guide provides a rigorous framework to validate the mechanism of action (MoA) of NMTC. Based on structure-activity relationship (SAR) principles, NMTC is predicted to shift away from the Dopamine Transporter (DAT) affinity typical of its parent scaffold and towards NMDA Receptor Antagonism or Sigma Receptor Modulation .[1] This guide benchmarks NMTC against industry standards MK-801 , Memantine , and PRE-084 to validate its specific pharmacological profile.[1]

Part 1: Comparative Landscape & Predicted Performance

To validate NMTC, we must compare it against "Gold Standard" agents that define the potential mechanisms.[1] The following table contrasts NMTC’s predicted profile with established controls to guide experimental design.

FeatureNMTC (Target) MK-801 (Dizocilpine) Memantine Methiopropamine (MPA)
Primary Mechanism Putative NMDA Antagonist / Sigma Ligand High-Affinity NMDA Channel BlockerLow-Affinity, Fast-Off NMDA BlockerDopamine/Norepinephrine Reuptake Inhibitor
Structural Class Thiophene-ethylamine (N-bulky)Bridged PiperidineAdamantane AmineThiophene-propylamine (N-methyl)
Binding Site PCP Site (Predicted) or Sigma-1PCP Site (Pore)Mg²⁺ Binding Site (Pore)DAT/NET Transporter
Kinetics Fast-Off (Predicted) Slow-Off (Trapping block)Fast-Off (Voltage dependent)Competitive Inhibition
Validation Metric Displacement of [³H]-MK-801Irreversible blockade of NMDA currentVoltage-dependent block at -70mVDA uptake inhibition

Scientific Insight: The N-cyclohexyl group creates steric hindrance that typically abolishes affinity for monoamine transporters (DAT/SERT) found in MPA.[1] Instead, this lipophilic bulk is characteristic of ligands that bind the PCP-site inside the NMDA receptor channel or the hydrophobic pocket of the Sigma-1 receptor .[1]

Part 2: Validation Workflow (The "De-Orphaning" Pipeline)

The validation process must sequentially rule out the stimulant hypothesis and confirm the dissociative/modulatory hypothesis.[1]

Phase 1: In Silico & Binding Verification

Before wet-lab functional assays, confirm target engagement.[1]

  • Screen 1 (Rule-out): DAT/SERT Radioligand Binding. Expectation: Ki > 10 µM (Inactive).[1]

  • Screen 2 (Primary): Sigma-1 ([³H]-Pentazocine) and NMDA ([³H]-MK-801) displacement.[1] Expectation: Ki < 500 nM.[1]

Phase 2: Functional Electrophysiology (The Gold Standard)

Binding does not prove function (agonist vs. antagonist).[1] Patch-clamp electrophysiology is required to validate the mechanism of blockade.[1]

Diagram 1: The Validation Logic Flow This decision tree outlines the experimental path to confirm the MoA.

ValidationLogic Start Start: NMTC Candidate Binding Phase 1: Radioligand Binding (Panel: DAT, NMDA, Sigma) Start->Binding Decision1 High Affinity Target? Binding->Decision1 PathDAT Target: DAT/NET (Stimulant Profile) Decision1->PathDAT Ki < 1µM (DAT) PathNMDA Target: NMDA Receptor (Dissociative Profile) Decision1->PathNMDA Ki < 1µM (NMDA) PathSigma Target: Sigma Receptor (Modulatory Profile) Decision1->PathSigma Ki < 1µM (Sigma) ExpPatch Phase 2: Whole-Cell Patch Clamp (Hippocampal Neurons) PathNMDA->ExpPatch ExpCa Phase 2: Ca2+ Flux Assay (Endoplasmic Reticulum) PathSigma->ExpCa ResultBlock Result: Voltage-Dependent Block (Confirm NMDA Antagonist) ExpPatch->ResultBlock Inhibits EPSC ResultMod Result: Ca2+ Mobilization (Confirm Sigma Agonist) ExpCa->ResultMod Alters Ca2+

Caption: Decision matrix for de-orphaning NMTC. The N-cyclohexyl motif strongly biases the path toward NMDA/Sigma pathways (Green) over Monoamine pathways (Red).[1]

Part 3: Detailed Experimental Protocol

To validate NMTC as an NMDA Receptor Antagonist (the most likely pharmacological outcome), you must demonstrate voltage-dependent blockade .[1] This distinguishes it from competitive antagonists (which bind the glutamate site) and validates it as a pore blocker.[1]

Protocol: Whole-Cell Voltage-Clamp Validation

Objective: Determine if NMTC acts as an open-channel blocker of NMDA receptors.[1] System: Cultured Hippocampal Neurons (DIV 14-21) or HEK293 cells transfected with GluN1/GluN2B.[1]

Step-by-Step Methodology:

  • Preparation:

    • Internal Solution: Cs-Gluconate based (130 mM) to block K+ channels, containing QX-314 (5 mM) to block Na+ channels.[1]

    • External Solution: Mg²⁺-free ACSF containing 10 µM Glycine (co-agonist).

    • NMTC Stock: Dissolve NMTC in DMSO (100 mM stock), dilute to working concentrations (0.1 - 100 µM) in ACSF.

  • Establish Baseline:

    • Clamp cell at -70 mV .

    • Apply NMDA (100 µM) + Glycine (10 µM) for 5 seconds via fast perfusion.[1]

    • Record the peak inward current (

      
      ).[1]
      
  • Challenge (The Test):

    • Apply NMDA + Glycine + NMTC (10 µM) .[1]

    • Observe the current trace.[1][2]

    • Validation Criteria: If NMTC is an open-channel blocker, the current should rise initially (channel opening) and then decay rapidly as the drug enters the pore (blockade).[1]

  • Voltage-Dependence (The Proof):

    • Repeat the application at holding potentials of -70 mV, -40 mV, 0 mV, +40 mV .

    • Data Analysis: Plot the I-V curve.

    • Success Metric: A "J-shaped" I-V curve indicates voltage-dependent block (relief of block at positive potentials due to electrostatic repulsion).[1] This confirms the MoA matches Memantine/MK-801.[1]

Part 4: Mechanistic Signaling Pathway

If NMTC acts on NMDA or Sigma receptors, it will trigger specific downstream phosphorylation cascades.[1] Validating these pathways provides molecular proof of target engagement.[1]

Diagram 2: Downstream Signaling Verification This diagram illustrates the intracellular cascades to assay via Western Blot.

SignalingPathway NMTC NMTC (Ligand) NMDAR NMDA Receptor (Ca2+ Channel) NMTC->NMDAR Blocks Sigma1 Sigma-1 Receptor (ER Membrane) NMTC->Sigma1 Agonist? Ca Ca2+ Influx (Reduced) NMDAR->Ca Inhibits Sigma1->Ca Modulates Akt p-Akt (Survival) Sigma1->Akt Direct Activation CaM CaM / CaMKII Ca->CaM ERK p-ERK1/2 (MAPK) CaM->ERK BDNF BDNF Expression ERK->BDNF Akt->BDNF

Caption: Dual-pathway validation.[1] NMTC antagonism of NMDA receptors reduces Ca2+-dependent CaMKII signaling, while potential Sigma-1 agonism enhances Akt phosphorylation.[1]

Part 5: References

  • Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected.[1] British Journal of Pharmacology, 172(17), 4254–4276.[1] Link[1]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors.[1] Pharmacology & Therapeutics, 124(2), 195–206.[1] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro.[1] British Journal of Pharmacology, 171(20), 4467–4481.[1] (Provides protocols for validating monoamine vs. non-monoamine targets in novel psychoactive substances). Link[1]

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function.[1] Pharmacological Reviews, 62(3), 405–496.[1] Link

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine. As a molecule incorporating both a thiophene ring, a known privileged pharmacophore in medicinal chemistry[1], and a cyclohexanamine moiety, which is present in compounds with central nervous system (CNS) activity, a thorough understanding of its off-target interactions is critical for preclinical safety assessment.[2][3][4] This document outlines a multi-tiered strategy, comparing the subject compound with two hypothetical structural analogs, to illustrate a robust cross-reactivity investigation.

The principles detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines for safety pharmacology (ICH S7A and S7B), which mandate the evaluation of a new chemical entity's effects on vital organ systems prior to human trials.[2][4][5] Our approach is designed to identify undesirable pharmacodynamic properties, evaluate potential adverse effects, and investigate the mechanisms behind any observed off-target activity.[5][6]

Compound Overview and Rationale for Cross-Reactivity Studies

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is a novel investigational compound. While its primary mechanism of action is under investigation, its structural motifs suggest a potential for biological activity. The thiophene nucleus is a component of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory and anticancer agents.[1] The cyclohexanamine scaffold is found in compounds targeting CNS receptors, such as dopamine and serotonin receptors.[7] This confluence of structural features necessitates a rigorous evaluation of its binding profile across a wide range of biological targets to ensure its selectivity and safety.

For the purpose of this guide, we will compare our lead compound with two structural analogs:

  • Alternative A (Cyclopentyl Analog): N-[1-(5-methylthiophen-2-yl)ethyl]cyclopentanamine

  • Alternative B (Bromo-Thiophene Analog): N-[1-(5-bromothiophen-2-yl)ethyl]cyclohexanamine

This comparison will allow for an initial structure-activity relationship (SAR) assessment of off-target binding.

Tier 1: In Vitro Broad Panel Screening

The initial phase of cross-reactivity profiling involves a broad in vitro screen against a panel of receptors, ion channels, enzymes, and transporters. This provides a comprehensive overview of potential off-target interactions at a standardized concentration (typically 10 µM).

Experimental Protocol: Radioligand Binding Assays
  • Compound Preparation: Prepare stock solutions of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine and its analogs in a suitable solvent (e.g., DMSO).

  • Assay Execution: The test compounds are incubated with cell membranes or recombinant proteins expressing the target of interest in the presence of a specific radioligand.

  • Detection: Following incubation and washing to remove unbound ligand, the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control. A significant interaction is typically defined as >50% inhibition.

Comparative Data: Tier 1 Broad Panel Screen
Target ClassRepresentative TargetN-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine (% Inhibition @ 10 µM)Alternative A (Cyclopentyl Analog) (% Inhibition @ 10 µM)Alternative B (Bromo-Thiophene Analog) (% Inhibition @ 10 µM)
GPCRs Dopamine D215%12%18%
Dopamine D368%55%75%
Serotonin 5-HT1A52%45%60%
Serotonin 5-HT2A30%28%35%
Adrenergic α125%22%29%
Muscarinic M15%3%7%
Ion Channels hERG (K+ Channel)48%35%55%
Nav1.5 (Na+ Channel)18%15%22%
Cav1.2 (Ca2+ Channel)10%8%13%
Enzymes COX-18%6%10%
COX-212%9%15%
Transporters Serotonin Transporter (SERT)45%38%50%
Dopamine Transporter (DAT)35%30%40%

Interpretation: The initial screen suggests that N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine and its analogs exhibit notable affinity for the Dopamine D3 receptor and the Serotonin 5-HT1A receptor. Additionally, there is a potential liability at the hERG potassium channel and the Serotonin Transporter, which warrants further investigation.

Tier 2: Dose-Response and Functional Assays

For targets identified in the broad panel screen (>50% inhibition), full dose-response curves are generated to determine the binding affinity (Ki) or inhibitory concentration (IC50). Functional assays are then employed to ascertain whether the compound acts as an agonist, antagonist, or modulator at these off-targets.

Experimental Workflow: Tier 2 Investigation

G start Hit from Tier 1 Screen (e.g., Dopamine D3, 5-HT1A, hERG) dr_binding Dose-Response Radioligand Binding Assay start->dr_binding func_assay Functional Assay (e.g., cAMP, Ca2+ flux, Patch Clamp) start->func_assay determine_affinity Determine Ki or IC50 dr_binding->determine_affinity determine_moa Determine Mechanism of Action (Agonist, Antagonist, etc.) func_assay->determine_moa risk_assessment Assess Safety Margin and Clinical Relevance determine_affinity->risk_assessment determine_moa->risk_assessment

Caption: Workflow for Tier 2 cross-reactivity investigation.

Comparative Data: Tier 2 Affinity and Function
TargetAssay TypeParameterN-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamineAlternative A (Cyclopentyl Analog)Alternative B (Bromo-Thiophene Analog)
Dopamine D3 Radioligand BindingKi (nM)8515060
cAMP Functional AssayEC50 (nM) / % ActivityAntagonist, IC50 = 120Antagonist, IC50 = 210Antagonist, IC50 = 95
Serotonin 5-HT1A Radioligand BindingKi (nM)11018090
cAMP Functional AssayEC50 (nM) / % ActivityPartial Agonist, EC50 = 250, 40% EmaxPartial Agonist, EC50 = 400, 35% EmaxPartial Agonist, EC50 = 200, 45% Emax
hERG Channel Patch ClampIC50 (µM)153012

Interpretation: The lead compound demonstrates moderate to high affinity for D3 and 5-HT1A receptors, acting as an antagonist and partial agonist, respectively. The hERG liability is confirmed, although at a concentration that may provide a sufficient safety margin depending on the therapeutic dose. The bromo-substituted analog consistently shows higher potency at these off-targets, while the cyclopentyl analog is weaker.

Tier 3: In Vivo and Tissue Cross-Reactivity (TCR) Studies

The final tier of preclinical cross-reactivity assessment involves evaluating the compound's effects in living organisms and examining its binding to a panel of human tissues.[8] These studies are crucial for understanding the physiological consequences of off-target engagement.[2][3]

Experimental Protocol: In Vivo Safety Pharmacology (Rodent Model)
  • Animal Model: Utilize telemetered, conscious, and unrestrained rodents to monitor cardiovascular and respiratory parameters.[6]

  • Dosing: Administer the test compound at three doses, including one that exceeds the anticipated therapeutic exposure.[5][6]

  • Data Collection: Continuously monitor blood pressure, heart rate, ECG, and respiratory rate before and after dosing.

  • CNS Assessment: Conduct a functional observational battery (FOB) to assess changes in behavior, motor activity, and autonomic function.

  • Data Analysis: Compare dose groups to a vehicle control to identify any statistically significant physiological changes.

Experimental Protocol: Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)
  • Tissue Panel: Utilize a comprehensive panel of normal human tissues, as recommended by regulatory agencies.[9][10]

  • Antibody Generation: If the compound's primary target is known, an antibody against that target can be used as a positive control. For the test compound, a labeled version or a specific antibody may be required.

  • Staining: Perform IHC staining on frozen tissue sections with appropriate positive and negative controls.

  • Pathologist Review: A board-certified pathologist evaluates the slides for any specific, unintended binding to cell types or structures.[9]

Logical Framework for TCR Assessment

Caption: Decision-making flowchart for tissue cross-reactivity studies.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity profile of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine. The tiered methodology, from broad panel screening to specific functional assays and in vivo studies, provides a comprehensive safety assessment.

The hypothetical data presented suggests that while the compound has a primary affinity for dopaminergic and serotonergic systems, it also possesses potential off-target liabilities (e.g., hERG) that must be carefully managed and monitored. The comparative analysis with structural analogs provides valuable SAR insights, indicating that modifications to the cyclohexyl ring and thiophene substituents can modulate off-target activity.

A thorough cross-reactivity investigation, as detailed in this guide, is a cornerstone of modern drug development, ensuring that only compounds with an acceptable safety profile advance to clinical trials.[4]

References

  • Patsnap Synapse. (2025, May 27). What are preclinical safety pharmacology requirements?
  • Journal of Visualized Experiments. (n.d.). In vitro Ag Cross-presentation and in vivo Ag Cross-presentation by Dendritic Cells in the Mouse.
  • European Medicines Agency. (n.d.). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • PubMed. (n.d.). Cross-reactivity of mouse monoclonal antibodies produced by in vitro or in vivo immunization.
  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
  • PEPperPRINT. (n.d.). Antibody Cross-Reactivity Analysis.
  • ACS Publications. (2024, September 9). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry.
  • Creative Bioarray. (n.d.). Tissue Cross-Reactivity Studies.
  • Frontiers. (2024, August 20). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • IARJSET. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications.
  • PubMed. (2006, May 15). Synthesis and antibacterial activity of N-[2-[5-(methylthio)thiophen-2-yl] -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6xi15VfzyIn7K7-bTiV1S2mzpQ_NY19NXVLh8lXVQYm012_OBn0pMGRSGs7kpZgBcn_DjphOaKBqjvylH-zIlbSYozL2nwTj6vCtcaavPdFnUloUIizab1sAxiRLACev65jY=
  • Google Patents. (n.d.). WO2014086098A1 - Cyclohexane amine compound and application thereof for anti-schizophrenia drugs.

Sources

"in vivo vs. in vitro efficacy of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vivo and In Vitro Efficacy of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

Introduction

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is a novel psychoactive compound. Its chemical structure, featuring a cyclohexanamine moiety, suggests potential interactions with monoamine transporters, similar to compounds with anesthetic and stimulant properties. This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of this compound, presenting a hypothetical case study with realistic, albeit simulated, experimental data. The objective is to delineate a clear scientific path for characterizing such a compound, from molecular interactions to behavioral outcomes.

Hypothesized Mechanism of Action

Based on its structural similarity to known monoamine reuptake inhibitors, we hypothesize that N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine primarily acts as a dopamine transporter (DAT) inhibitor. Secondary interactions with serotonin (SERT) and norepinephrine (NET) transporters are also plausible and will be investigated.

In Vitro Efficacy Assessment

The initial step in characterizing a new compound is to determine its molecular targets and potency in a controlled, artificial environment. This is achieved through a series of in vitro assays.

Experimental Objectives:
  • To determine the binding affinity of the compound for DAT, SERT, and NET.

  • To measure the functional inhibition of dopamine, serotonin, and norepinephrine uptake.

  • To assess the compound's cytotoxicity in a relevant neuronal cell line.

Experimental Data

The following table summarizes the hypothetical data obtained from our in vitro assays:

Assay TypeTargetResult (Mean ± SD)
Radioligand BindingDATK_i = 75 ± 8.2 nM
SERTK_i = 850 ± 25.6 nM
NETK_i = 450 ± 19.1 nM
Synaptosome UptakeDopamine (DA)IC_50 = 150 ± 12.3 nM
Serotonin (5-HT)IC_50 = 1200 ± 50.4 nM
Norepinephrine (NE)IC_50 = 750 ± 33.7 nM
Cell Viability (SH-SY5Y)-CC_50 = 25 µM

Interpretation: The low K_i and IC_50 values for the dopamine transporter suggest that N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is a potent and selective dopamine reuptake inhibitor. The approximately 10-fold selectivity for DAT over SERT and NET indicates a more focused mechanism of action. The CC_50 value suggests low cytotoxicity at concentrations effective at inhibiting dopamine uptake.

Experimental Workflow: In Vitro Assays

cluster_0 In Vitro Assay Workflow A Compound Synthesis & Purification B Radioligand Binding Assays (DAT, SERT, NET) A->B C Synaptosome Preparation (Rodent Striatum) A->C E Cell Culture (SH-SY5Y) A->E G Data Analysis (Ki, IC50, CC50) B->G D Synaptosome Uptake Assays (DA, 5-HT, NE) C->D D->G F Cell Viability Assay (MTT) E->F F->G

Caption: Workflow for in vitro characterization of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine.

Protocol: Synaptosome Uptake Assay

This protocol describes the measurement of dopamine uptake inhibition in synaptosomes, which are isolated nerve terminals.

Materials:

  • Rodent brain tissue (striatum)

  • Sucrose buffer (0.32 M)

  • Krebs-Ringer buffer

  • Radiolabeled dopamine ([³H]DA)

  • Test compound (N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rodent striatum in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes.

    • Resuspend the pellet in Krebs-Ringer buffer.

  • Uptake Assay:

    • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

    • Initiate uptake by adding a fixed concentration of [³H]DA.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC_50 value by non-linear regression analysis.

In Vivo Efficacy Assessment

Following the in vitro characterization, in vivo studies are conducted to understand the compound's effects on a whole, living organism. These studies are crucial for assessing the compound's behavioral and physiological effects.

Experimental Objectives:
  • To evaluate the stimulant or sedative effects of the compound.

  • To determine the rewarding or aversive properties.

  • To compare the subjective effects of the compound to a known substance of abuse.

Experimental Data

The following table summarizes the hypothetical data obtained from our in vivo behavioral assays in male Swiss Webster mice:

Assay TypeDose (mg/kg, i.p.)Result (Mean ± SEM)
Locomotor Activity11500 ± 120 cm
(Distance Traveled)33500 ± 250 cm
106000 ± 450 cm
Conditioned Place1100 ± 25 s
Preference (Time in3300 ± 40 s
Drug-Paired Chamber)10250 ± 35 s
Drug DiscriminationED_502.5 mg/kg
(vs. Cocaine)

Interpretation: The dose-dependent increase in locomotor activity suggests a stimulant effect, which is consistent with the compound's action as a dopamine reuptake inhibitor. The conditioned place preference data indicates that the compound has rewarding properties at the 3 mg/kg dose, but these effects may diminish at higher doses, possibly due to adverse effects. The drug discrimination results, with an ED_50 of 2.5 mg/kg for cocaine-like subjective effects, further support the abuse liability of the compound.

Experimental Workflow: In Vivo Assays

cluster_1 In Vivo Assay Workflow A Compound Formulation (Saline Vehicle) C Dose-Response Study (Locomotor Activity) A->C D Conditioned Place Preference (Rewarding Properties) A->D F Test Session (Generalization to Compound) A->F B Animal Acclimation (Swiss Webster Mice) B->C B->D E Drug Discrimination Training (vs. Cocaine) B->E G Data Analysis (Behavioral Endpoints) C->G D->G E->F F->G

Caption: Workflow for in vivo behavioral assessment of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine.

Protocol: Locomotor Activity

This protocol describes the measurement of spontaneous locomotor activity in mice following compound administration.

Materials:

  • Male Swiss Webster mice

  • Open field arenas equipped with infrared beams

  • Test compound (N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine)

  • Vehicle (0.9% saline)

Procedure:

  • Acclimation:

    • Habituate the mice to the testing room for at least 1 hour before the experiment.

    • Habituate the mice to the open field arenas for 30 minutes one day prior to testing.

  • Administration:

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Testing:

    • Immediately place the mice in the center of the open field arenas.

    • Record locomotor activity (distance traveled, rearing, etc.) for 60 minutes using the automated tracking system.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.

    • Calculate the total distance traveled for each dose group.

    • Compare the dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Comparison of In Vitro and In Vivo Data

The in vitro data provided a clear indication that N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is a potent and selective dopamine reuptake inhibitor. This molecular action is consistent with the stimulant and rewarding effects observed in the in vivo behavioral assays. The potency of the compound in vitro (IC_50 = 150 nM) translates to significant behavioral effects at relatively low doses in vivo (1-10 mg/kg). This strong correlation between the in vitro and in vivo findings enhances our confidence in the hypothesized mechanism of action.

However, it is important to note that in vitro assays do not fully predict the complexity of in vivo effects. Factors such as metabolism, tissue distribution, and blood-brain barrier penetration can influence the compound's activity in a living organism. The biphasic dose-response curve in the conditioned place preference assay, for instance, suggests that higher doses may induce aversive effects not predicted by the in vitro data alone.

Conclusion

The integrated in vitro and in vivo approach provides a comprehensive understanding of the pharmacological profile of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine. Our hypothetical data suggest that this compound is a potent and selective dopamine reuptake inhibitor with significant stimulant and rewarding properties, indicating a high potential for abuse. Further studies should investigate the compound's metabolic profile, long-term effects, and potential therapeutic applications. This guide provides a robust framework for the initial characterization of novel psychoactive substances, emphasizing the importance of a multi-faceted experimental approach.

References

  • Radioligand Binding Assays

    • Title: Radioligand Binding Assays: A Practical Guide
    • Source: SpringerLink
    • URL: [Link]

  • Synaptosome Preparation and Uptake Assays

    • Title: Synaptosome Prepar
    • Source: Bio-protocol
    • URL: [Link]

  • Cell Viability Assays (MTT)

    • Title: The MTT Assay: A Method for Cellular Viability and Cytotoxicity
    • Source: JoVE (Journal of Visualized Experiments)
    • URL: [Link]

  • Locomotor Activity in Rodents

    • Title: Open Field Test for Locomotor Activity
    • Source: Mouse Behavioral Core, The Jackson Labor
    • URL: [Link]

  • Conditioned Place Preference

    • Title: Conditioned Place Preference
    • Source: Scholarpedia
    • URL: [Link]

  • Drug Discrimination in Animals

    • Title: Drug Discrimin
    • Source: Current Protocols in Neuroscience
    • URL: [Link]

Comparative Analysis of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine Analogs: A Guide to Structure-Activity Relationships at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of Arylcyclohexylamines

The arylcyclohexylamine chemical class has been a subject of intense investigation for decades, primarily due to the profound physiological and psychological effects mediated by its members. These compounds, most notably phencyclidine (PCP) and ketamine, exert their primary mechanism of action as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] By binding to a site within the receptor's ion channel (the "PCP site"), they block the influx of calcium ions, thereby modulating glutamatergic neurotransmission.[3] This modulation is critical in numerous physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[4] Consequently, there is significant interest in developing novel arylcyclohexylamine analogs with improved therapeutic profiles, such as enhanced selectivity and reduced adverse effects, for potential applications in treating a range of neurological and psychiatric disorders.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific subclass of arylcyclohexylamines: N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine and its analogs. By replacing the phenyl group of traditional arylcyclohexylamines with a 5-methylthiophen-2-yl moiety, these compounds offer a unique scaffold for probing the SAR at the NMDA receptor. We will delve into the key structural modifications that influence binding affinity and antagonist potency, supported by comparative experimental data. Furthermore, this guide will provide detailed protocols for the essential in vitro assays used to characterize these compounds, empowering researchers to validate and expand upon these findings.

Core Structural Features and their Influence on NMDA Receptor Affinity: A Comparative Analysis

The pharmacological profile of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine analogs is dictated by the interplay of three key structural components: the aryl group (5-methylthiophen-2-yl), the cycloalkylamine moiety (cyclohexanamine), and the linker connecting them (ethyl group). Understanding how modifications to each of these components affect NMDA receptor binding is paramount for rational drug design.

The Aryl Group: Thiophene as a Phenyl Bioisostere

The replacement of the phenyl ring with a thiophene ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacological properties. In the context of arylcyclohexylamines, the thiophene ring serves as a bioisostere of the phenyl ring, maintaining the necessary aromatic character for interaction with the PCP binding site of the NMDA receptor. The sulfur atom in the thiophene ring can also influence drug-receptor interactions through hydrogen bonding.[5]

Key SAR Observations:

  • Substitution on the Thiophene Ring: The presence and position of substituents on the thiophene ring significantly impact activity. While specific data for the 5-methyl group in the title compound is not extensively published, studies on other 5-substituted 2-aminothiophene derivatives have shown that small alkyl or lipophilic groups can enhance potency in various biological contexts.[6] It is hypothesized that the 5-methyl group may contribute to favorable hydrophobic interactions within the binding pocket.

  • Comparison with Phenyl Analogs: Generally, thienyl-containing arylcyclohexylamines, such as tenocyclidine (TCP), exhibit high affinity for the NMDA receptor, comparable to their phenyl counterparts like PCP.[7][8] This suggests that the thiophene ring is a well-tolerated and effective replacement for the phenyl group in this scaffold.

The Cycloalkylamine Moiety: Impact of N-Substitution

The nature of the amine substituent is a critical determinant of NMDA receptor affinity and the overall pharmacological profile of arylcyclohexylamines.

Key SAR Observations:

  • N-Alkyl Chain Length: The size and lipophilicity of the N-alkyl substituent play a crucial role. While a comprehensive SAR for the target scaffold is not available, studies on related N-alkyl-arylcyclohexylamines indicate that there is an optimal chain length for receptor binding. Both increasing and decreasing the alkyl chain length from this optimum can lead to a decrease in affinity.[4]

  • Cycloalkyl vs. Acyclic Substituents: The N-cyclohexyl group of the parent compound is a bulky, lipophilic moiety. Comparing its activity to analogs with smaller cycloalkyl rings (e.g., N-cyclopentyl) or acyclic alkyl chains would be crucial to understanding the spatial requirements of the binding site. It is plausible that the conformational restriction imposed by the cyclohexyl ring contributes favorably to binding.

The Ethyl Linker: Spacing the Aryl and Cycloalkyl Groups

The linker between the aryl and cycloalkylamine moieties provides the correct spatial orientation for optimal interaction with the NMDA receptor binding site.

Key SAR Observations:

  • Linker Length: Studies on related compounds suggest that a two-carbon (ethyl) linker is often optimal for high affinity. Shortening the linker to a single carbon (methyl) can significantly alter the compound's geometry and potentially reduce its binding affinity. For instance, the introduction of a single ethyl group in a different class of NMDA receptor modulators led to a significant increase in potency.[9]

Quantitative Comparison of Analog Performance

To provide a clear and objective comparison, the following table summarizes hypothetical, yet plausible, experimental data for a series of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine analogs. This data is based on established SAR principles for arylcyclohexylamines and serves to illustrate the expected impact of the described structural modifications. The binding affinities are presented as the inhibitory constant (Kᵢ) determined from a radioligand binding assay using [³H]MK-801, a potent NMDA receptor channel blocker. A lower Kᵢ value indicates a higher binding affinity.

Compound Aryl Group Linker N-Substituent Hypothetical Kᵢ (nM) for [³H]MK-801 Binding Rationale for Predicted Activity
1 (Parent) 5-Methylthiophen-2-ylEthylCyclohexyl25The parent compound with a balanced combination of lipophilicity and conformational restriction.
Analog A Thiophen-2-ylEthylCyclohexyl45Removal of the 5-methyl group may reduce hydrophobic interactions, leading to slightly lower affinity.
Analog B 5-Methylthiophen-2-ylMethylCyclohexyl150A shorter linker may disrupt the optimal spatial orientation between the aryl and cycloalkylamine moieties.
Analog C 5-Methylthiophen-2-ylEthylCyclopentyl60A smaller cycloalkyl group may have less favorable van der Waals interactions within the binding pocket.
Analog D 5-Methylthiophen-2-ylEthyln-Propyl80An acyclic substituent may have greater conformational flexibility, potentially leading to a less optimal binding conformation.
Analog E PhenylEthylCyclohexyl30Phenyl and 5-methylthiophenyl groups are often bioisosteric, resulting in similar affinities.

Experimental Protocols for In Vitro Characterization

To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for two key in vitro assays used to characterize NMDA receptor antagonists.

[³H]MK-801 Radioligand Binding Assay

This assay is a gold standard for determining the binding affinity of uncompetitive antagonists to the PCP site within the NMDA receptor ion channel.

Principle: The assay measures the ability of a test compound to displace the binding of a radiolabeled ligand, [³H]MK-801, from its binding site on the NMDA receptor in a preparation of rat brain membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize rat forebrains in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times to thoroughly wash the membranes.

    • Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]MK-801 (final concentration ~1-5 nM), and 50 µL of the test compound at various concentrations.

    • For determining non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801 or PCP).

    • Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

NMDA Receptor-Mediated Calcium Flux Assay

This functional assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel upon activation by its agonists.

Principle: Cells expressing NMDA receptors are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with NMDA and a co-agonist (e.g., glycine), calcium enters the cell, leading to an increase in fluorescence. An antagonist will inhibit this calcium influx and thus reduce the fluorescent signal.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture a suitable cell line expressing NMDA receptors (e.g., HEK293 cells stably transfected with NMDA receptor subunits) in appropriate growth medium.

    • Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) according to the manufacturer's instructions.

    • Remove the growth medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 1-2 hours at 37°C in the dark.

  • Compound Incubation:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compounds at various concentrations to the wells and incubate for a predetermined period (e.g., 15-30 minutes).

  • Stimulation and Measurement:

    • Prepare a stimulant solution containing NMDA and a co-agonist (e.g., glycine) at their EC₅₀ concentrations.

    • Use a fluorescence plate reader equipped with an automated injection system to add the stimulant solution to the wells.

    • Measure the fluorescence intensity before and after the addition of the stimulant at appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of control wells (no antagonist).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams are provided in Graphviz DOT language.

Radioligand_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detect Detection prep1 Homogenize Rat Forebrains prep2 Centrifuge & Collect Supernatant prep1->prep2 prep3 Pellet Membranes prep2->prep3 prep4 Wash & Resuspend prep3->prep4 assay2 Add Membrane Prep prep4->assay2 assay1 Add Buffer, [³H]MK-801, & Test Compound assay1->assay2 assay3 Incubate (2h, RT) assay2->assay3 detect1 Filter & Wash assay3->detect1 detect2 Add Scintillation Cocktail detect1->detect2 detect3 Count Radioactivity detect2->detect3

Caption: Workflow for the [³H]MK-801 Radioligand Binding Assay.

Calcium_Flux_Assay start Plate NMDA Receptor- Expressing Cells dye_loading Load with Calcium- Sensitive Dye start->dye_loading wash1 Wash Cells dye_loading->wash1 compound_add Add Test Compounds wash1->compound_add incubate Incubate compound_add->incubate stimulate Inject NMDA/Glycine incubate->stimulate measure Measure Fluorescence (Baseline & Post-Stimulation) end Analyze Data (IC₅₀) measure->end stimulate->measure

Caption: Step-by-step process for the NMDA Receptor-Mediated Calcium Flux Assay.

Conclusion and Future Directions

The structure-activity relationship of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine analogs at the NMDA receptor is a promising area of research for the development of novel therapeutics. This guide has provided a framework for understanding the key structural determinants of activity, based on established principles for the broader arylcyclohexylamine class. The thiophene ring serves as an effective phenyl bioisostere, and modifications to the N-substituent and the linker length are expected to significantly influence receptor affinity.

The provided experimental protocols for radioligand binding and calcium flux assays offer robust methods for the in vitro characterization of these analogs. Future research should focus on the systematic synthesis and evaluation of a diverse library of these compounds to generate concrete quantitative SAR data. This will enable a more precise understanding of the role of the 5-methyl group, the exploration of a wider range of N-substituents, and the optimization of the linker. Such studies will be instrumental in identifying lead compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately paving the way for the development of novel and effective treatments for a variety of neurological and psychiatric disorders.

References

  • Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic plasticity. Neuropharmacology, 53(6), 729-741.
  • Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews Drug discovery, 5(2), 160-170.
  • Lotti, E., et al. (2025). Subtype-selective targeting of NMDA receptors-A potent new compound emerges. Journal of General Physiology, 157(1), e202513920.[9]

  • De Clercq, E., et al. (2014). Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. Journal of medicinal chemistry, 57(24), 10344-10359.[6]

  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug testing and analysis, 8(8), 801-815.[7]

  • Wallach, J., et al. (2015). Request PDF: Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. ResearchGate.[8]

  • Patil, A. A., et al. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.

  • Ölgen, S., et al. (2008). Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. Molecules, 13(8), 1849-1861.[10]

  • Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Neuropharmacology, 38(6), 735-748.[11]

  • Vargas, A. S., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular sciences, 23(23), 15574.[1]

  • Wünsch, B., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(17), 5309.[12]

  • Nagaoka, K., et al. (2018). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry, 42(18), 15004-15010.[13]

  • Kim, M. S., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Experimental neurobiology, 34(1), 1-13.[14]

  • Inagi, T., et al. (2003). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Bioorganic & medicinal chemistry, 11(22), 4817-4824.[5]

  • Di Nicola, M., et al. (2024). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate.[2]

  • Baier, A., et al. (1998). Preparation of N-alkyl-arylamines. Google Patents, US5817876A.[15]

  • Gallardo, E., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Molecules, 29(15), 3494.[3]

  • Erreger, K., et al. (2004). Ligand-binding residues integrate affinity and efficacy in the NMDA receptor. Neuron, 43(4), 519-530.[16]

  • Wallach, J. (2014). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. Semantic Scholar.[17]

  • Rosado, T., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI.[18]

  • Kim, M. S., et al. (2025). Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. ResearchGate.[19]

  • Wang, Y., et al. (2017). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. Oncotarget, 8(52), 89751.[20]

  • Romagnoli, R., et al. (2009). Design, Synthesis and Structure–activity Relationship of 2-(3′,4′,5′-Trimethoxybenzoyl)-Benzo[b]furan Derivatives as a Novel Class of Inhibitors of Tubulin Polymerization. Amanote Research.[21]

Sources

"confirming the purity of synthesized N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine"

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1]

Introduction: The Analytical Challenge

The synthesis of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine (hereafter referred to as MTC-Amine ) presents a distinct set of analytical challenges. As a secondary amine featuring a thiophene moiety and a chiral center at the ethyl linkage, its purity assessment is not merely about confirming chemical composition but also validating stereochemical integrity and salt stoichiometry.

In drug development and neuropharmacology research, thiophene-based amines are often investigated for their bioactivity. However, standard "routine" analysis (like simple GC-MS) is often insufficient due to:

  • Thermal Instability: Secondary amine salts can degrade or disproportionate in hot injection ports.

  • Chirality: The molecule exists as a pair of enantiomers (R and S). Achiral methods cannot distinguish these, potentially masking a 50% impurity (the wrong enantiomer).[2]

  • Synthetic Byproducts: Reductive amination routes often leave traces of the imine intermediate, the corresponding alcohol (from ketone reduction), or the tertiary amine (over-alkylation).

This guide compares three rigorous protocols to confirm purity: High-Fidelity HPLC-UV/MS , Quantitative NMR (qNMR) , and Chiral HPLC .[1]

Strategic Comparison of Analytical Methods

The following table objectively compares the three primary methodologies for validating MTC-Amine.

FeatureMethod A: HPLC-UV/MS Method B: qNMR (1H) Method C: Chiral HPLC
Primary Utility Quantifying organic impurities & byproducts.[1]Determining absolute purity (weight %) & salt stoichiometry.Determining Enantiomeric Excess (%ee) .
Reference Standard Required for accurate quantitation (Response Factors).Not Required (Uses generic Internal Standard).Required (Racemic mix needed for method dev).
LOD / Sensitivity High (Trace impurities <0.05%).Moderate (~0.5-1.0%).[1]Moderate.
Blind Spots Inorganic salts, moisture, residual solvents.Overlapping signals (rare with proper solvent).Achiral impurities (often co-elute).
Throughput High (Automated).Low (Manual processing).Low (Long run times).
Verdict Best for Routine QC Best for "Potency" Assignment Mandatory for Stereochemistry

Experimental Protocols

Method A: High-Fidelity HPLC-UV/MS (Chemical Purity)

Objective: To detect synthetic intermediates (imines) and over-alkylated byproducts.[1]

Expert Insight: Thiophene rings are UV-active, but secondary amines often "tail" on silica columns due to silanol interactions.[1] We use a high-pH stable column or a chaoticotropic buffer to sharpen peaks.[1]

Protocol:

  • Column: Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with NH4OH) — High pH suppresses protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1]

    • 2-15 min: 5% -> 95% B[1]

    • 15-20 min: 95% B (Wash)[1]

  • Detection: UV at 235 nm (Thiophene max) and 210 nm (Amine/General).

  • Mass Spec: ESI+ Mode. Look for [M+H]+ = ~224.1 m/z.

Critical Quality Attribute (CQA): The "Imine" intermediate (unreduced) will appear at [M+H]+ ~222.1 m/z and elute later than the amine due to lack of H-bonding capability.

Method B: Quantitative NMR (qNMR) (Absolute Purity)

Objective: To determine the exact weight % purity (potency) without a reference standard of the analyte.

Expert Insight: qNMR is the only method that detects "invisible" impurities like moisture, inorganic salts (NaCl/Na2SO4 from workup), and residual solvents, which HPLC misses.

Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable Grade).

    • Why: High purity, distinct singlet at ~6.3 ppm (D2O) or ~6.0 ppm (DMSO), does not overlap with thiophene protons (6.8-7.2 ppm).[1]

  • Solvent: DMSO-d6 (preferred for salt forms) or CDCl3 (for freebase).[1]

  • Preparation:

    • Weigh ~10 mg of MTC-Amine (precision ±0.01 mg).[1]

    • Weigh ~5 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve completely in 0.6 mL solvent.

  • Acquisition Parameters (Crucial for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds (must be > 5x T1 of the slowest proton).

    • Scans: 32 or 64.

    • Spectral Width: 20 ppm (to catch all satellites).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[1]
Method C: Chiral HPLC (Stereochemical Purity)

Objective: To quantify the enantiomeric excess (%ee).

Expert Insight: The chiral center is at the ethyl linkage. Standard C18 columns cannot separate these. A polysaccharide-based Normal Phase method is required.[1]

Protocol:

  • Column: Daicel Chiralpak IB or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to prevent amine adsorption.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: 25°C.

  • Validation: Inject a racemic mixture first to establish the separation factor (

    
    ). The target enantiomer should be >99% of the area.
    

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating the MTC-Amine, ensuring no impurity is overlooked.

AnalyticalWorkflow Start Synthesized MTC-Amine (Crude or Isolated Salt) Check1 Is it a Salt or Freebase? Start->Check1 Solubility Solubility Check (DMSO vs CDCl3) Check1->Solubility Determine Matrix Method_qNMR Method B: qNMR (Absolute Purity) Solubility->Method_qNMR Quantify Method_HPLC Method A: HPLC-MS (Impurity Profiling) Solubility->Method_HPLC Qualify Method_Chiral Method C: Chiral HPLC (Stereochemistry) Solubility->Method_Chiral Verify Stereo Result_Potency Output: Potency (wt%) & Residual Solvents Method_qNMR->Result_Potency Result_Profile Output: Organic Impurities (Imine, Alcohol, Dimer) Method_HPLC->Result_Profile Result_EE Output: Enantiomeric Excess (%ee > 98%) Method_Chiral->Result_EE Final_CoA Final Certificate of Analysis (Composite Data) Result_Potency->Final_CoA Result_Profile->Final_CoA Result_EE->Final_CoA

Caption: Integrated analytical workflow ensuring chemical, physical, and stereochemical verification.

Data Interpretation & Acceptance Criteria

When reviewing your data, use these acceptance criteria to "pass" the batch for biological testing.

ParameterMethodAcceptance LimitFailure Cause
Appearance VisualWhite/Off-white solidOxidation of thiophene (darkening).[1]
Identity 1H-NMRMatches StructureWrong isomer or failed synthesis.
Assay (Potency) qNMR> 95.0% w/wExcess salt (e.g., di-HCl) or solvent.[1]
Organic Impurities HPLC-UVIndividual < 0.5%Incomplete reduction (Imine).[1]
Enantiomeric Excess Chiral HPLC> 98% eeRacemization during synthesis.
Residual Solvent 1H-NMR< ICH LimitsInsufficient drying.[1]
Troubleshooting "Low Purity" Results
  • Scenario: HPLC shows 99% purity, but qNMR shows 85%.

  • Cause: The sample contains inorganic salts (NaCl) or is a solvate (e.g., Hydrochloride hemihydrate). HPLC "sees" only the UV-active amine, ignoring the salt/water weight. Trust the qNMR for dosing calculations.

References

  • BIPM (Bureau International des Poids et Mesures). (2019).[3] qNMR Internal Standard Reference Data (ISRD) - Maleic Acid and DSS. Retrieved from [Link]

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection for Amines. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR) for Pharmaceutical Purity. Retrieved from [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine

[1]

Executive Summary & Operational Directive

N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine is a secondary amine featuring a thiophene (sulfur-heterocycle) ring.[1] For disposal purposes, it must be treated as a Corrosive, Flammable, and Toxic Organic Base .

Core Disposal Directive:

  • Primary Stream: High-BTU Incineration (with sulfur scrubbing).[1]

  • Waste Code (RCRA): D001 (Ignitable), D002 (Corrosive).[2]

  • Segregation: STRICTLY SEGREGATE from acids, oxidizers, and halogenated solvents.

  • Controlled Substance Warning: This compound is a structural analog to Methiopropamine (MPA). Verify local scheduling (DEA/EMCDDA) before transport; it may require "Witnessed Destruction" protocols if classified as a controlled substance analog in your jurisdiction.

Chemical Hazard Characterization

Effective disposal requires understanding the why behind the protocols. This molecule presents a dual-hazard profile:

Functional GroupHazard CharacteristicDisposal Implication
Cyclohexyl-amine Corrosive (pH > 12) Can cause immediate, severe skin burns.[1] Reacts exothermically with acids. Must be stored in corrosion-resistant containers (HDPE/Glass).
Thiophene Ring Sulfur Content / Flammability Incineration releases Sulfur Oxides (SOx). Waste contractors must be notified of sulfur content to adjust scrubber parameters.
Overall Molecule Toxic / Bio-accumulative Do not discharge into sewer systems.[3][4] Toxic to aquatic life.[5][6]

Regulatory & Compliance Framework

Before handling, verify the regulatory status.[4][7] Due to its structural similarity to psychoactive substances, it may fall under "Analog Acts."

  • RCRA Classification (USA):

    • D001: Ignitable (Flash point likely < 60°C if in solvent; pure substance is combustible).

    • D002: Corrosive (Aqueous pH ≥ 12.5).[2][8]

  • Transport (DOT/IATA):

    • UN Number: UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 2924 (Flammable liquid, corrosive, n.o.s.) depending on formulation.

    • Packing Group: II or III.

Step-by-Step Disposal Protocol

A. Small-Scale Laboratory Disposal (< 100 g)

Do NOT attempt to neutralize this chemical in the sink. The heat of neutralization can liberate toxic thiophene vapors.

  • Preparation:

    • Don PPE: Nitrile gloves (double layer) or Butyl Rubber (preferred for thiophenes), Safety Goggles, Lab Coat.

    • Work inside a certified chemical fume hood.

  • Container Selection:

    • Use a dedicated "Basic Organic Waste" container (HDPE plastic preferred).

    • Critical: Ensure the container is free of any acidic residue.

  • Transfer:

    • Dissolve solid residues in a minimal amount of compatible solvent (e.g., Ethanol or Methanol) before adding to the liquid waste stream to prevent clogging.

    • Label the container immediately: "Hazardous Waste - Organic Alkali - Contains Sulfur."[1]

  • Log:

    • Record the volume and specific chemical name on the waste tag. Note "High Sulfur Content" for the waste vendor.

B. Bulk / Stock Disposal (> 100 g)

For expired stock or synthesis byproducts, do not mix with general solvent waste.

  • Segregation: Keep in original container if possible. If the container is compromised, transfer to a clean HDPE drum/bottle.

  • Labeling: Apply a hazardous waste label with the following constituents:

    • N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamine[1]

    • Hazard Checkboxes: Corrosive, Toxic, Flammable.[9][10]

  • Contractor Handover: Contact your licensed hazardous waste hauler (e.g., Veolia, Clean Harbors). Request "Incineration with Flue Gas Scrubbing" due to the thiophene moiety.

Emergency Spill Response

Scenario: A 50mL spill of pure amine on the lab bench.

  • Evacuate & Ventilate: Clear the immediate area. Vapors are irritating to the respiratory tract.

  • PPE Upgrade: Wear a full-face respirator with organic vapor/amine cartridges if ventilation is poor.

  • Containment:

    • Do NOT use paper towels (Risk of fire/heat accumulation).

    • Use Vermiculite , Dry Sand , or commercial Amine-Neutralizing Absorbent Pads .

  • Cleanup:

    • Cover the spill from the outside in.

    • Scoop absorbed material into a wide-mouth jar.

    • Wipe the surface with a dilute soap solution, then water.

    • Dispose of all cleanup materials as hazardous chemical waste (D002).

Decision Logic & Segregation Workflow

The following diagram illustrates the critical decision-making process for disposing of this compound to prevent incompatible reactions.

DisposalWorkflowStartWaste: N-[1-(5-methylthiophen-2-yl)ethyl]cyclohexanamineSegregationCRITICAL: Segregate from ACIDS & OXIDIZERSStart->SegregationCheckStatePhysical State?SolidSolid / PowderCheckState->SolidLiquidLiquid / SolutionCheckState->LiquidContainerContainer: HDPE or GlassLabel: Basic Organic + SulfurSolid->ContainerDissolve in EtOH or pack solidSolventCheckIs it dissolved in Halogenated Solvent?Liquid->SolventCheckNoHalogenNO: Non-Halogenated Organic StreamSolventCheck->NoHalogenPreferredYesHalogenYES: Halogenated Waste Stream(Alert: Potential Amine Reaction)SolventCheck->YesHalogenAvoid if possibleNoHalogen->ContainerYesHalogen->ContainerSegregation->CheckStateFinalFinal Disposal:High Temp IncinerationContainer->Final

Figure 1: Segregation and disposal decision tree ensuring separation from incompatible waste streams.

References

  • Fisher Scientific. (2024).[3] Safety Data Sheet: 2-Thiopheneethylamine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: N,N-Dicyclohexylmethylamine (Analogous Amine Data). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • BenchChem. (2025).[5] Essential Procedures for the Safe Disposal of Thiophene Derivatives. Retrieved from

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.